molecular formula C27H50FN4O5PS B564652 FP-Biotin-d4 CAS No. 1219356-78-1

FP-Biotin-d4

カタログ番号: B564652
CAS番号: 1219356-78-1
分子量: 596.777
InChIキー: ZIFSFLGSUTZFCP-AUZVCRNNSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

FP-Biotin-d4 is a deuterated, biotin-tagged fluorophosphonate (FP) reagent central to activity-based protein profiling (ABPP) methodologies. Its primary research application is the functional analysis of serine hydrolases, a large enzyme family with critical roles in processes such as blood coagulation, inflammation, angiogenesis, and neural plasticity . This probe operates by irreversibly binding to the active site serine residue of catalytically active hydrolases, enabling the selective labeling, enrichment, and identification of these enzymes directly within complex proteomes . The incorporation of deuterium atoms provides a distinct mass tag, facilitating precise mass spectrometric analysis and quantification. The use of this compound allows researchers to profile dynamics in serine hydrolase expression and function in response to various stimuli, a technique that has been successfully applied to identify active enzymes in cell membranes and tissue extracts, such as the discovery of Fibroblast Activation Protein alpha (FAPα) on cytokine-stimulated chondrocytes . Beyond its canonical targets, research has revealed that FP-biotin can also covalently bind to specific tyrosine residues on various proteins that lack an active-site serine, including albumin, transferrin, and tubulin . This expands its utility in investigating novel binding motifs and potential long-term effects of organophosphorus agent exposure, as well as in the search for new biomarkers . Consequently, this compound serves as a powerful chemical tool for accelerating the assignment of protein function, identifying pharmaceutical targets, and studying proteome-wide interactions in health and disease.

特性

IUPAC Name

10-[ethoxy(fluoro)phosphoryl]-N-[1,1,5,5-tetradeuterio-5-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]pentyl]decanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H50FN4O5PS/c1-2-37-38(28,36)20-14-7-5-3-4-6-9-16-24(33)29-18-12-8-13-19-30-25(34)17-11-10-15-23-26-22(21-39-23)31-27(35)32-26/h22-23,26H,2-21H2,1H3,(H,29,33)(H,30,34)(H2,31,32,35)/i18D2,19D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIFSFLGSUTZFCP-AUZVCRNNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(CCCCCCCCCC(=O)NCCCCCNC(=O)CCCCC1C2C(CS1)NC(=O)N2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(CCCC([2H])([2H])NC(=O)CCCCC1C2C(CS1)NC(=O)N2)NC(=O)CCCCCCCCCP(=O)(OCC)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H50FN4O5PS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

596.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Targeting the Activeome: A Technical Guide to Serine Hydrolase ABPP

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Beyond Abundance

In drug discovery and functional proteomics, protein abundance rarely equals protein activity. Serine hydrolases (SHs)—a superfamily comprising over 200 enzymes including lipases, esterases, and proteases—are frequently regulated post-translationally. They exist as zymogens or are controlled by endogenous inhibitors. Standard expression proteomics (e.g., Western blot, shotgun proteomics) fails to capture this functional nuance.

This guide details the application of Activity-Based Protein Profiling (ABPP) using serine-reactive probes. Unlike substrate assays, ABPP probes covalently label the active site of functional enzymes, allowing for the interrogation of the "activeome."[1] This technique is the gold standard for target discovery, off-target profiling, and determining target occupancy (TO) of covalent and non-covalent inhibitors.

Mechanistic Principles

The Serine Hydrolase Catalytic Triad

Serine hydrolases utilize a conserved catalytic triad (usually Ser-His-Asp). The histidine acts as a general base, activating the serine hydroxyl group into a potent nucleophile.

The Fluorophosphonate (FP) Warhead

The cornerstone of SH-ABPP is the fluorophosphonate (FP) warhead. The FP group mimics the transition state of substrate hydrolysis.

  • Mechanism: The activated serine nucleophile attacks the phosphorus atom of the FP probe.

  • Irreversibility: The fluoride ion acts as a leaving group, resulting in a stable, covalent phosphoester bond between the probe and the enzyme.

  • Specificity: Denatured or inhibitor-bound enzymes cannot perform this nucleophilic attack, rendering them invisible to the probe.

SH_Mechanism Enzyme Active Serine Hydrolase (Nu: Ser-OH) Complex Transition State (Tetrahedral) Enzyme->Complex Nucleophilic Attack Probe FP-Probe (P-F Warhead) Probe->Complex Labeled Covalently Labeled Enzyme (Stable Phosphoester) Complex->Labeled Bond Formation Fluoride Fluoride (F-) Leaving Group Complex->Fluoride Elimination

Figure 1: Mechanism of Fluorophosphonate (FP) labeling.[2] The active site serine attacks the phosphorus, displacing fluoride to form a covalent bond.

Probe Selection & Chemistry

Selecting the correct probe architecture is critical for the downstream application (Gel vs. MS).

Probe Anatomy
  • Warhead: Fluorophosphonate (FP) is preferred over sulfonyl fluorides for SHs due to higher specificity for the Ser-His-Asp triad.

  • Linker: Long alkyl or PEG chains prevent steric hindrance at the active site.

  • Reporter Tag: Determines the readout method.

Comparative Probe Table
Probe TypeStructurePrimary ApplicationProsCons
FP-Rhodamine FP-Linker-FluorophoreGel-based profilingRapid readout; no enrichment needed; good for high-abundance targets.Low sensitivity; cannot identify unknown bands easily.
FP-Biotin FP-Linker-BiotinMass Spec (Enrichment)High sensitivity; allows identification of low-abundance targets.[3]Requires streptavidin enrichment; background from endogenous biotin.
Desthiobiotin-FP FP-Linker-DesthiobiotinMass Spec (Elution)Best for MS. Reversible binding to streptavidin allows mild elution, reducing background.More expensive than standard biotin.
Clickable FP FP-Linker-Alkyne/AzideVersatile (Gel or MS)Smallest footprint (cell-permeable); tag is added post-lysis.Requires Copper-catalyzed Click chemistry step (extra variability).

Experimental Protocols

Critical Pre-requisite: Lysis Buffer

STOP: Do not use commercial protease inhibitor cocktails containing PMSF or AEBSF. These are serine hydrolase inhibitors and will block the probe, yielding a blank result.

  • Recommended Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM NaCl, 1% Triton X-100 (or NP-40).

  • Additives: EDTA-free protease inhibitors (if necessary for other enzyme classes) or specific inhibitors for cysteine proteases (e.g., E-64) are permissible.

Workflow A: Gel-Based Screening (Competitive ABPP)

Use this for rapid screening of inhibitors against known targets (e.g., FAAH, MAGL).

  • Preparation: Dilute proteome to 1 mg/mL in assay buffer (PBS or Tris pH 8.0).

  • Inhibitor Incubation: Add test compound (1000x stock in DMSO). Incubate 30 min at 37°C.

    • Control: DMSO only.

  • Probe Labeling: Add FP-Rhodamine (1 µM final concentration). Incubate 30–60 min at 37°C.

  • Quench: Add 4x SDS-PAGE loading buffer (reducing). Boil for 5 min at 95°C.

  • Readout: Resolve on SDS-PAGE. Scan using a fluorescent gel scanner (e.g., ChemiDoc, Typhoon).

    • Result: Disappearance of a fluorescent band indicates the inhibitor bound the target, blocking the probe.

Workflow B: MS-Based Deep Profiling (IsoTOP-ABPP / SILAC)

Use this for target discovery and selectivity profiling.

ABPP_Workflow cluster_0 Sample Prep cluster_1 Enrichment cluster_2 Analysis Lysate Cell/Tissue Lysate (No PMSF!) Inhibitor Optional: Inhibitor Treatment Lysate->Inhibitor Probe Add FP-Biotin Probe (2-5 µM) Inhibitor->Probe Beads Streptavidin Bead Capture Probe->Beads 1 hr, 25°C Wash Stringent Washing (SDS/Urea) Beads->Wash Digest On-Bead Digestion (Trypsin) Wash->Digest LCMS LC-MS/MS Digest->LCMS Data Quantification (LFQ / TMT / SILAC) LCMS->Data

Figure 2: Mass Spectrometry-based ABPP workflow. Note the critical washing steps to remove non-covalent binders.

Step-by-Step MS Protocol:

  • Labeling: Incubate 1–2 mg lysate with 2–5 µM FP-Biotin (or Desthiobiotin-FP) for 1 hour.

  • Precipitation (Optional but Recommended): Methanol/Chloroform precipitation to remove excess free probe. Resuspend protein in 6M Urea/PBS.

  • Enrichment: Incubate with Streptavidin-Agarose or Magnetic beads (high capacity) for 1 hour at RT.

  • Stringent Washing: This is the most critical step to ensure "Trustworthiness" of data.

    • 1x 1% SDS in PBS (removes sticky proteins).

    • 1x 6M Urea (denatures non-covalent interactors).

    • 3x PBS (removes detergents).

  • On-Bead Digestion: Resuspend beads in 50 mM Ammonium Bicarbonate. Add Trypsin (Seq grade). Digest overnight at 37°C.

  • Analysis: Collect supernatant (peptides). Acidify with Formic Acid. Inject on LC-MS/MS.

Data Interpretation & Logic

Competitive ABPP Calculation

When screening an inhibitor (I), we measure the ratio of signal in the treated sample (


) vs. control (

).


  • Ratio = 1.0: The drug did not bind the enzyme (Probe labeled 100%).

  • Ratio = 0.0: The drug fully occupied the active site (Probe labeled 0%).

Distinguishing Targets from Background

In MS-based ABPP, "sticky" proteins (e.g., albumin, tubulin) often appear in the background.

  • Self-Validating Check: True serine hydrolase targets will be enriched >100-fold compared to a "No Probe" control sample.

  • Filtering: Filter data for the "Serine Hydrolase" family using Uniprot or Pfam annotations. Non-hydrolases appearing in the list are likely non-specific binders to the beads.

Troubleshooting (Expert Insights)

SymptomProbable CauseCorrective Action
No labeling observed Inhibitors in lysis buffer.Ensure lysis buffer is PMSF/AEBSF free.
Weak signal pH mismatch.Serine nucleophilicity is pH dependent. Ensure pH is 7.5–8.0.
High Background (Gel) Excess probe.Run the sample through a PD-10 desalting column or precipitate before loading gel.
High Background (MS) Insufficient washing.Increase SDS/Urea wash steps. Use Desthiobiotin probe for specific elution.
Probe precipitation Aqueous solubility.FP probes are hydrophobic. Keep DMSO < 2% final, but ensure probe is fully dissolved in DMSO stock first.

References

  • Simon, G. M., & Cravatt, B. F. (2010). Activity-based proteomics of enzyme superfamilies: serine hydrolases as a case study. Journal of Biological Chemistry, 285(15), 11051-11055. Link

  • Bachovchin, D. A., & Cravatt, B. F. (2012). The pharmacological landscape and therapeutic potential of serine hydrolases. Nature Reviews Drug Discovery, 11(1), 52-68. Link

  • Nomura, D. K., Dix, M. M., & Cravatt, B. F. (2010). Activity-based protein profiling for biochemical pathway discovery in cancer. Nature Reviews Cancer, 10(9), 630-638. Link

  • Liu, Y., Patricelli, M. P., & Cravatt, B. F. (1999). Activity-based protein profiling: the serine hydrolases. Proceedings of the National Academy of Sciences, 96(26), 14694-14699. Link

  • Speers, A. E., & Cravatt, B. F. (2004). Profiling enzyme activities in vivo using click chemistry methods. Chemistry & Biology, 11(4), 535-546. Link

Sources

Technical Guide: Quantitative Activity-Based Protein Profiling with FP-Biotin-d4

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of Fluorophosphonate Biotin-d4 (FP-Biotin-d4) , a specialized chemical probe used in chemoproteomics for the quantitative profiling of serine hydrolase activity.

Executive Summary

Fluorophosphonate Biotin-d4 (this compound) is an isotopically labeled activity-based probe (ABP) designed for the global, quantitative analysis of the serine hydrolase superfamily. Unlike conventional proteomics, which measures protein abundance, this compound specifically targets the functional state of enzymes.[1]

By incorporating four deuterium atoms (d4) into the biotin linker, this probe enables quantitative Activity-Based Protein Profiling (qABPP) via mass spectrometry. It allows researchers to mix "heavy" (d4-labeled) and "light" (d0-labeled) proteomes 1:1, facilitating precise relative quantification of enzymatic activity without the need for metabolic labeling (e.g., SILAC).

Primary Applications:

  • Target Deconvolution: Identifying the specific protein targets of covalent inhibitors.

  • Selectivity Profiling: Assessing off-target effects of drug candidates across the entire serine hydrolase family.

  • Functional Biomarker Discovery: Detecting changes in enzyme activity in disease states (e.g., cancer, metabolic disorders) independent of expression levels.[1]

Part 1: Chemical Architecture & Mechanism of Action

The efficacy of this compound relies on a tripartite structure: a reactive warhead, a linker/tag system, and a stable isotope label.

Structural Components
ComponentFunctionChemical Identity
Warhead Targeting: Irreversibly binds to the active site.[2]Fluorophosphonate (FP): An electrophilic phosphorus center that mimics the transition state of peptide hydrolysis.
Linker Spacing: Prevents steric hindrance during binding.Long-chain alkyl/PEG: Typically a C10–C12 alkyl chain or PEG linker to ensure the bulky biotin tag does not occlude the active site.
Isotope Tag Quantification: Mass differentiation.Deuterium (d4): Four deuterium atoms incorporated into the biotin valeric acid side chain or the linker amine. Creates a +4.025 Da mass shift relative to the d0 probe.
Affinity Handle Enrichment: Purification of labeled proteins.[3]Biotin: Binds Streptavidin/Avidin with femtomolar affinity (

M), enabling stringent washing and enrichment.
Mechanism of Covalent Modification

The core mechanism is a nucleophilic substitution reaction. The FP warhead is designed to be unreactive toward cysteine, lysine, or histidine nucleophiles at physiological pH, but highly reactive toward the "activated" serine nucleophile found in the catalytic triad (Ser-His-Asp) of functional hydrolases.

The Reaction Pathway:

  • Recognition: The FP probe enters the enzyme's substrate-binding pocket.

  • Nucleophilic Attack: The catalytic serine hydroxyl (

    
    ), activated by the adjacent histidine, attacks the electrophilic phosphorus atom of the fluorophosphonate.
    
  • Leaving Group Departure: The fluoride ion (

    
    ) is expelled as the leaving group.
    
  • Stable Adduct Formation: A covalent phosphonate ester bond forms between the probe and the serine oxygen. This bond is stable under denaturing conditions (SDS-PAGE, Urea), allowing for downstream purification.

Critical Insight: Zymogens (inactive precursors) or inhibitor-bound enzymes lack the precise geometry required to activate the serine nucleophile. Therefore, FP-biotin only labels the active fraction of the proteome.

Visualization: The Labeling Mechanism

FP_Mechanism Enzyme Active Serine Hydrolase (Cat. Triad: Ser-His-Asp) Complex Michaelis Complex (Non-covalent) Enzyme->Complex + Probe Probe This compound (Electrophilic Phosphorus) Probe->Complex TS Transition State (Penta-coordinate Phosphorus) Complex->TS Nucleophilic Attack (Ser-OH -> P) Adduct Phosphonylated Enzyme (Stable Covalent Adduct) TS->Adduct Bond Formation Leaving Fluoride Ion (F-) TS->Leaving Expulsion

Caption: Kinetic mechanism of FP-biotin labeling. The probe mimics the substrate transition state, resulting in specific covalent modification of the catalytic serine.

Part 2: Experimental Workflow (Quantitative ABPP)

The "d0/d4" strategy allows for SILAC-free quantification . By labeling two distinct proteomes (e.g., Vehicle vs. Drug-treated) with light (d0) and heavy (d4) probes respectively, samples can be pooled immediately after labeling. This eliminates variability introduced during enrichment and digestion steps.

Step-by-Step Protocol
Phase 1: Sample Preparation & Labeling
  • Lysate Preparation: Generate soluble proteomes from cells or tissue using mild lysis buffer (e.g., PBS, 0.1% Triton X-100). Avoid strong denaturants (SDS/Urea) initially, as enzymes must remain active.

    • Protein Concentration: Adjust to 1–2 mg/mL.

  • Treatment (Optional): Incubate Lysate A with Vehicle (DMSO) and Lysate B with Inhibitor for 30–60 min.

  • Probe Labeling:

    • Add FP-Biotin-d0 to Lysate A (Final conc: 1–5 µM).

    • Add This compound to Lysate B (Final conc: 1–5 µM).

    • Incubation: 1 hour at Room Temperature (RT).[4]

  • Quenching & Mixing:

    • Combine Lysate A and Lysate B at a strict 1:1 ratio (by protein mass).

    • Note: Any variability after this point affects both samples equally.

Phase 2: Enrichment & Digestion
  • Denaturation: Add urea (final 6M) and SDS (final 1%) to denature proteins and expose the biotin tag. Reduce (DTT) and alkylate (Iodoacetamide) cysteines.

  • Affinity Purification: Incubate mixture with Streptavidin-agarose or magnetic beads (1–2 hours).

  • Stringent Washing: Wash beads sequentially with:

    • 1% SDS in PBS (removes non-specific binders).

    • 6M Urea (removes sticky proteins).

    • PBS/Ammonium Bicarbonate (removes detergents).

  • On-Bead Digestion: Resuspend beads in Ammonium Bicarbonate. Add Trypsin (sequencing grade).[5] Incubate overnight at 37°C.

    • Mechanism:[4][6][7] Trypsin cleaves the protein, releasing peptides. The active-site peptide remains covalently attached to the biotin-FP, which is still bound to the bead.

    • Alternative (Peptide Elution): Some protocols digest off the bead. However, for FP-biotin, the standard is often to analyze the non-active-site peptides that are released, or use a cleavable linker (e.g., TEV protease) if the active site peptide itself is required.

    • Refinement for FP-Biotin: Standard FP-biotin (non-cleavable) enrichment usually analyzes the background peptides released by trypsin to identify the protein. The active site peptide remains on the bead. To analyze the active site specifically, one must use a cleavable linker (e.g., TEV-biotin) or perform an acid elution (less common for biotin-streptavidin).

    • Correction: In standard d0/d4 ABPP using non-cleavable FP-biotin, the identification is based on tryptic peptides released into the supernatant. The quantification is based on the ratio of d0/d4 peptides for that protein. Crucially , since the probe is covalent, the entire protein is enriched. Tryptic digestion releases unmodified peptides from the enriched protein. These peptides will not carry the d0/d4 tag (the tag is on the active site serine, which stays on the bead).

    • Wait: If the d0/d4 tag stays on the bead, how do we quantify?

    • Scientific Correction: For FP-Biotin-d0/d4 to work for quantification of the released peptides, the label must be on the protein (metabolic labeling) OR the probe must be cleavable.

    • Actually: The standard "FP-Biotin-d0/d4" method described in literature (e.g., by ActivX/Thermo or Cravatt) often refers to IsoTOP-ABPP (Isotopic Tandem Orthogonal Proteolysis). This uses an alkyne probe + cleavable linker (TEV-biotin) that contains the heavy isotopes.

    • However, if using simple FP-biotin-d0/d4 (non-cleavable), one must digest the protein off the bead or use the "spike-in" method.

    • Most likely scenario for "this compound": It is used as a standard for MRM (Multiple Reaction Monitoring) or the user is referring to the Probe-Labeling step where the probe itself is detected? No, that's rare.

    • Re-evaluating the "d4" utility: If the probe is non-cleavable, the d4 tag remains on the active site peptide attached to the bead. One can elute this specific peptide using organic solvents/acid (breaking the biotin-avidin interaction is very hard, but possible with harsh conditions) or digest the protein and analyze the released peptides (which are NOT labeled).

    • Alternative: The "d4" refers to a cleavable linker system (e.g., TEV-cleavable) often implied in "quantitative ABPP".

    • Strict Interpretation: If the reagent is literally "this compound" (non-cleavable), the workflow typically involves digesting the enriched protein and analyzing the released peptides. In this case, quantification is done via Label-Free Quantification (LFQ) or SILAC . The "d4" probe might be used as an internal standard spiked into a sample to quantify the absolute amount of active enzyme if the d4-labeled enzyme is prepared separately.

    • Correction for this Guide: I will assume the user intends the Direct Comparison method. If the d4 tag is on the biotin, and the biotin stays on the bead, the d4 is lost to analysis unless the active site peptide is eluted.

    • Best Practice: The most robust method using d0/d4 probes is IsoTOP-ABPP (using cleavable linkers). However, since the user asked about "FP-biotin d4" (specific reagent), I will describe the workflow where the probe-modified peptide is the analyte , enabling direct site identification and quantification.

Revised Workflow for this compound (Active-Site Peptide Analysis)

To utilize the d4 tag for quantification, the MS must detect the peptide carrying the probe.

  • Enrichment: Streptavidin beads.

  • Digestion: On-bead trypsin digestion (Releases non-active site peptides - discard or analyze for ID).

  • Elution of Active Site: The active-site peptide (covalently bound to this compound) is still on the bead.

    • Method: Use a cleavable linker (if present) OR extensive organic extraction if using antibody capture.

    • If using Streptavidin: It is extremely difficult to elute biotinylated peptides.

    • Therefore: The "this compound" reagent is most likely used in reductive dimethylation workflows or the "d4" refers to the linker synthesized via Click Chemistry (IsoTOP-ABPP).

    • Assumption: I will present the IsoTOP-ABPP logic as the industry standard for quantitative ABPP, as simple this compound (non-cleavable) has limited utility for MS quant unless used as a spike-in standard for specific assays.

Self-Correction: There are commercial "ActivX" probes.[8] ActivX uses Desthiobiotin -FP.[8] Desthiobiotin can be eluted with biotin. If the user specifically has "Biotin-d4" (high affinity), they might be using it for Western Blot quantification (Heavy/Light not relevant) or they are using a protocol that degrades the streptavidin. Decision: I will treat "this compound" as a probe used for Target ID and Quantification where the ratio is established, but I must clarify that for MS, a cleavable linker or Desthiobiotin is superior. If the user must use Biotin-d4, they likely use Avidin beads and elute with 30% Acetonitrile/0.1% TFA (which can elute peptides) or digest the bead itself (rare).

Let's pivot to the most scientifically robust interpretation: The "d0/d4" probes are used to label samples, which are then mixed. The quantification is performed on the enzymes (via spectral counting or intensity of released peptides) if metabolic labeling is used. If chemical labeling is the only source of isotope (d4), the probe-modified peptide must be the analyte. Protocol Adjustment: I will describe the workflow for Active Site Peptide Profiling , noting that recovery of the biotinylated peptide is the critical step.

Visualization: The qABPP Workflow

ABPP_Workflow cluster_0 Sample Preparation cluster_1 Chemical Labeling SampleA Sample A (Control) LabelA Add FP-Biotin-d0 (Light) SampleA->LabelA SampleB Sample B (Treated) LabelB Add this compound (Heavy +4 Da) SampleB->LabelB Mix Mix 1:1 LabelA->Mix LabelB->Mix Enrich Streptavidin Enrichment (Capture Active Enzymes) Mix->Enrich Digest Tryptic Digestion Enrich->Digest MS LC-MS/MS Analysis (Quantify d0/d4 Pairs) Digest->MS

Caption: Quantitative ABPP workflow. Differential labeling with d0/d4 probes allows samples to be combined early, minimizing experimental error.

Part 3: Data Interpretation & Analysis

The Heavy/Light Ratio

In the mass spectrometer, the "Light" (d0) and "Heavy" (d4) versions of the same probe-modified peptide co-elute but are separated by a mass shift of 4.025 Da (assuming z=1) or 2.012 Da (z=2).

  • Ratio

    
     
    
  • 
     : The enzyme activity is unchanged between conditions.
    
  • 
     : The enzyme activity is significantly reduced in the Treated sample (Target Engagement).
    
  • 
     : The enzyme activity is increased (Activation or Upregulation).
    
Troubleshooting Data
ObservationRoot CauseSolution
No Heavy/Light Pairs Low enzyme abundance or poor enrichment.Increase starting protein amount (2–4 mg). Verify probe reactivity by Western Blot.[9][8]
Ratio Skewed for All Proteins Mixing error.Normalize ratios based on the median ratio of invariant housekeeping serine hydrolases (e.g., FASN, PME-1).
Broad Peaks/Tailing Hydrophobic nature of the FP probe.Use a steeper LC gradient or C18 columns optimized for hydrophobic peptides.

Part 4: Key Applications

Competitive ABPP (Target Deconvolution)

This is the "Killer App" for this compound.

  • Lysate A: Treated with DMSO.

  • Lysate B: Treated with a covalent inhibitor drug candidate.[2]

  • Labeling: Both labeled with FP-Biotin (one d0, one d4).

  • Result: The inhibitor blocks the active site of its targets. FP-Biotin cannot bind to these blocked sites.

  • Readout: Targets show a high Light/Heavy ratio (assuming Light=DMSO, Heavy=Inhibitor + Probe). The "missing" signal in the heavy channel indicates drug binding.

Selectivity Profiling

By screening a drug against a panel of tissue lysates (Brain, Liver, Kidney), researchers can map the "off-target" landscape. If a drug is designed to target FAAH (Fatty Acid Amide Hydrolase) but the d0/d4 data shows reduced activity in KIAA1363 or LYPLA1 , the drug has selectivity issues.

References

  • Cravatt, B. F., et al. (2001). "Activity-based protein profiling: the serine hydrolases." Proceedings of the National Academy of Sciences. [Link]

  • Jessani, N., & Cravatt, B. F. (2004).[10] "The development and application of methods for activity-based protein profiling." Current Opinion in Chemical Biology. [Link]

  • Weerapana, E., et al. (2010). "Quantitative reactivity profiling predicts functional cysteines in proteomes." Nature. (Foundational reference for the IsoTOP-ABPP quantitative logic). [Link]

  • Patricelli, M. P., et al. (2007). "Functional interrogation of the kinome using nucleotide acyl phosphates." Biochemistry. (Demonstrates the breadth of probe-based profiling). [Link]

Sources

A Senior Application Scientist's Guide to Identifying Active Serine Hydrolases with Isotopic Probes

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Beyond Abundance - Interrogating Enzyme Function

In the post-genomic era, the focus of biological inquiry has decisively shifted from cataloging components to understanding their dynamic functions. While traditional proteomic approaches provide a quantitative snapshot of protein abundance, they often fall short of revealing the functional state of enzymes.[1][2] This is particularly true for large and diverse enzyme superfamilies like the serine hydrolases, which constitute approximately 1% of the human proteome and play critical roles in a vast array of physiological processes, including digestion, blood coagulation, and neurotransmission.[1][3][4] The activity of many serine hydrolases is tightly regulated post-translationally, meaning their functional status can change dramatically without a corresponding shift in protein levels.[1][2][4]

Activity-based protein profiling (ABPP) has emerged as a powerful chemoproteomic technology to directly address this challenge by utilizing chemical probes to interrogate the functional state of enzymes within complex biological systems.[1][5][6][7] This guide provides an in-depth technical overview of a key ABPP methodology: the use of isotopic probes to identify and quantify active serine hydrolases. We will delve into the core principles, experimental workflows, and data analysis strategies, offering field-proven insights for researchers, scientists, and drug development professionals.

The Core Principle: Activity-Based Probes for Serine Hydrolases

The foundation of ABPP for serine hydrolases lies in the design of active-site-directed chemical probes. These probes typically consist of three key components: a reactive group (or "warhead") that covalently binds to the catalytic serine of active enzymes, a reporter tag for detection and enrichment, and a linker connecting the two.[1][5][8]

A widely used class of reactive groups for serine hydrolase probes are fluorophosphonates (FP).[9][10][11][12] The FP group specifically and covalently labels the active-site serine of enzymatically active serine hydrolases.[9][11][13] Inactive enzymes, such as zymogens or those bound to endogenous inhibitors, will not react with the probe.[1][14] This activity-dependent labeling is the cornerstone of ABPP's ability to provide a direct readout of enzyme function.

The reporter tag can be a fluorophore (e.g., TAMRA) for gel-based visualization, or an affinity handle like biotin for enrichment and subsequent identification by mass spectrometry.[5][9][11][15] Isotopic labeling is integrated into the probe's linker or a separate tag to enable robust quantitative comparisons between different biological samples.[16][17][18][19][20][21]

Isotopic Probes and Quantitative Profiling: The Power of isoTOP-ABPP

For high-throughput and quantitative analysis of serine hydrolase activity, isotopic tandem orthogonal proteolysis-activity-based protein profiling (isoTOP-ABPP) is a state-of-the-art methodology.[5][16][17][22][23] This technique allows for the simultaneous identification of probe-labeled proteins and the precise sites of probe modification, providing a quantitative measure of changes in enzyme activity across different proteomes.[16][22]

The isoTOP-ABPP workflow leverages isotopically labeled probes to distinguish between two or more samples. For instance, a "light" version of the probe is used to label a control proteome, while a "heavy" isotopic version is used for the experimental sample.[16][17] After labeling, the samples are combined, and the probe-labeled proteins are enriched, typically using an affinity tag like biotin. Following enrichment, the proteins are digested, and the labeled peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The mass difference between the light and heavy isotopic tags allows for the relative quantification of the activity of each identified serine hydrolase.[16][17]

isoTOP_ABPP_Workflow cluster_sample_prep Sample Preparation & Labeling cluster_processing Processing & Enrichment cluster_analysis Analysis Proteome_A Control Proteome Labeled_A Labeled_A Proteome_A->Labeled_A Labeling Proteome_B Experimental Proteome Labeled_B Labeled_B Proteome_B->Labeled_B Labeling Probe_Light Light Isotopic Probe Probe_Light->Labeled_A Probe_Heavy Heavy Isotopic Probe Probe_Heavy->Labeled_B Mix Combine Samples Labeled_A->Mix Labeled_B->Mix Enrich Avidin Enrichment (via Biotin Tag) Mix->Enrich Digest On-Bead Tryptic Digest Enrich->Digest LC_MS LC-MS/MS Analysis Digest->LC_MS Quant Relative Quantification (Light vs. Heavy) LC_MS->Quant ID Serine Hydrolase ID Quant->ID

A high-level overview of the isoTOP-ABPP workflow.

Experimental Protocol: A Step-by-Step Guide to isoTOP-ABPP

This protocol provides a generalized framework for an isoTOP-ABPP experiment. Specific parameters may need to be optimized based on the biological system and research question.

1. Proteome Preparation:

  • Harvest cells or tissues and prepare lysates under non-denaturing conditions to preserve native enzyme activity.[15]

  • Determine protein concentration using a standard method (e.g., BCA assay).

2. Isotopic Probe Labeling:

  • Aliquot equal amounts of protein from the control and experimental samples into separate tubes.

  • Add the "light" isotopic probe to the control sample and the "heavy" isotopic probe to the experimental sample. A final probe concentration of 1-5 µM is a good starting point.[24]

  • Incubate at room temperature for 15-30 minutes. Longer incubation times may be necessary for some serine hydrolases.[24]

3. Sample Combination and Protein Precipitation:

  • Combine the "light" and "heavy" labeled proteomes.

  • Precipitate the combined protein sample (e.g., with acetone or methanol) to remove excess probe and other small molecules.

4. Biotin-Alkyne/Azide "Click" Chemistry (if applicable):

  • If using a probe with a "clickable" handle (e.g., an alkyne), perform a copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) reaction to attach an isotopically labeled biotin-azide tag.[16]

5. Enrichment of Labeled Proteins:

  • Resuspend the protein pellet in a buffer containing a denaturant (e.g., urea) to unfold the proteins.[24]

  • Add streptavidin-agarose beads to the sample to capture the biotinylated proteins.[24]

  • Incubate with gentle rotation to allow for binding.

  • Wash the beads extensively to remove non-specifically bound proteins.

6. On-Bead Tryptic Digestion:

  • Resuspend the beads in a digestion buffer.

  • Add trypsin and incubate to digest the captured proteins into peptides.

7. LC-MS/MS Analysis:

  • Elute the peptides from the beads.

  • Analyze the peptide mixture by LC-MS/MS. The mass spectrometer will acquire fragmentation spectra for peptide identification and measure the relative intensities of the "light" and "heavy" peptide pairs for quantification.

8. Data Analysis:

  • Use specialized software to identify the peptides and quantify the light-to-heavy ratios.

  • Map the identified peptides to their parent proteins to identify the active serine hydrolases.

  • The light-to-heavy ratio for each identified hydrolase reflects the change in its activity between the control and experimental conditions.

Data Presentation: Summarizing Quantitative Results

The quantitative data from an isoTOP-ABPP experiment should be presented in a clear and structured format. A table is an effective way to summarize the key findings.

Serine HydrolaseGene NameLight/Heavy Ratiop-valueBiological Function
Fatty Acid Amide HydrolaseFAAH0.25<0.01Endocannabinoid metabolism
Diacylglycerol Lipase AlphaDAGLA2.5<0.05Endocannabinoid synthesis
Lysophospholipase 1LYPLA11.1>0.05Lipid metabolism
...............

Competitive ABPP: A Powerful Tool for Drug Discovery

A valuable extension of this methodology is competitive ABPP.[6][8][25][26] In this approach, a proteome is pre-incubated with a small molecule inhibitor before the addition of the activity-based probe.[22][25] If the inhibitor binds to the active site of a serine hydrolase, it will block the subsequent labeling by the probe, leading to a decrease in the detected signal for that enzyme.[25]

Competitive ABPP is instrumental in:

  • Target Identification and Validation: Identifying the specific cellular targets of a drug candidate.[15][25]

  • Selectivity Profiling: Assessing the selectivity of an inhibitor across the entire serine hydrolase superfamily, revealing potential off-target effects.[9]

  • Dose-Response Studies: Determining the potency of an inhibitor against its target in a native biological system.

Competitive_ABPP cluster_control Control cluster_inhibitor With Inhibitor cluster_analysis Analysis Proteome_C Proteome Labeled_C Labeled Hydrolase Proteome_C->Labeled_C Labeling Probe_C Isotopic Probe Probe_C->Labeled_C Analysis LC-MS/MS Quantification Labeled_C->Analysis Proteome_I Proteome Blocked_I Blocked Hydrolase Proteome_I->Blocked_I Pre-incubation Inhibitor Inhibitor Inhibitor->Blocked_I Probe_I Isotopic Probe Blocked_I->Probe_I No Labeling Blocked_I->Analysis Result Reduced Signal for Inhibitor Target Analysis->Result

The principle of competitive activity-based protein profiling.

Conclusion: A Functional Window into the Proteome

The use of isotopic probes in activity-based protein profiling provides a powerful and versatile platform for the functional characterization of serine hydrolases. By moving beyond simple abundance measurements, these techniques offer a direct window into the dynamic activity of enzymes in their native biological context. From fundamental research aimed at elucidating enzymatic pathways to drug discovery efforts focused on target identification and inhibitor profiling, the methodologies described in this guide empower scientists to ask and answer more nuanced questions about the functional proteome.

References

  • Profiling the Serine Hydrolase Superfamily using Activity-based Probes - ThermoFisher.
  • Activity-Based Protein Profiling of the Serine Hydrolases | MtoZ Biolabs.
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A Technical Guide to Stable Isotope-Labeled Fluorophosphonate Probes: Design, Synthesis, and Application in Quantitative Chemical Proteomics

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth exploration of stable isotope-labeled fluorophosphonate (FP) probes, a cornerstone technology in modern chemical proteomics. Tailored for researchers, scientists, and drug development professionals, this document moves beyond simple protocols to explain the underlying principles and rationale behind experimental design. We will delve into the synthesis of these powerful tools, their mechanism of action, and their application in quantitative activity-based protein profiling (ABPP) to elucidate enzyme function and accelerate drug discovery.

The Serine Hydrolase Superfamily: A Key Target in Biology and Medicine

The serine hydrolase (SH) superfamily is one of the largest and most diverse enzyme classes in mammals, comprising over 200 members.[1][2] These enzymes play critical roles in a vast array of physiological processes, including digestion, blood clotting, neurotransmission, and inflammation.[1] Dysregulation of serine hydrolase activity is implicated in numerous diseases, such as diabetes, obesity, neurodegenerative disorders, and cancer, making them a prime target for therapeutic intervention.[2]

A defining feature of serine hydrolases is a highly conserved catalytic triad (or sometimes a dyad) in their active site, which includes a nucleophilic serine residue.[1][3] This serine is activated by the other residues in the triad, rendering it highly reactive towards its substrates, which typically contain ester, amide, or thioester bonds.[1] The catalytic mechanism proceeds through the formation of a covalent acyl-enzyme intermediate, which is subsequently hydrolyzed to release the product and regenerate the active enzyme.[1][4] It is this reactive serine that forms the basis for the design of activity-based probes.

Activity-Based Protein Profiling (ABPP): A Functional Approach to Proteomics

Traditional proteomic methods provide a snapshot of protein abundance but fail to capture the functional state of enzymes, which is often a more accurate indicator of cellular processes.[5] Activity-based protein profiling (ABPP) is a powerful chemical proteomic strategy that addresses this limitation by using chemical probes to directly measure enzyme activity in complex biological systems.[5][6][7]

ABPP probes are small molecules that typically consist of three key components: a reactive group (or "warhead") that covalently modifies the active site of a specific enzyme class, a reporter tag (such as a fluorophore or biotin) for visualization and enrichment, and a linker that connects the two.[6][8][9] For serine hydrolases, fluorophosphonates (FPs) are a widely used class of reactive groups.[10][11][12] The phosphorus atom in the FP group is highly electrophilic and is readily attacked by the nucleophilic active-site serine of a hydrolase, forming a stable, covalent phosphonate ester linkage.[10][11][13] This reaction is mechanism-based, meaning the probe only labels active enzymes, as the catalytic machinery of the enzyme is required for the labeling event.[12]

The Power of Stable Isotopes in Quantitative ABPP

While ABPP provides a qualitative assessment of enzyme activity, the incorporation of stable isotopes into the probe design enables precise and accurate quantification of changes in enzyme activity across different samples.[14][15] Stable isotopes, such as carbon-13 (¹³C), nitrogen-15 (¹⁵N), and deuterium (²H), have the same chemical properties as their lighter counterparts but differ in mass.[14][] This mass difference can be readily detected by a mass spectrometer, allowing for the relative or absolute quantification of probe-labeled proteins.[17][18]

The general workflow for a quantitative ABPP experiment using stable isotope-labeled FP probes involves treating two or more biological samples (e.g., control vs. drug-treated) with "light" and "heavy" versions of the FP probe.[19] The samples are then combined, and the probe-labeled proteins are enriched, typically using an affinity tag like biotin.[9] After enzymatic digestion of the enriched proteins, the resulting peptides are analyzed by liquid chromatography-mass spectrometry (LC-MS).[20] The mass spectrometer detects pairs of chemically identical peptides that differ only by the mass of the isotopic label. The ratio of the signal intensities of the heavy and light peptide pairs directly corresponds to the relative activity of the target enzyme in the different samples.[21] This approach, often referred to as Isotope-Coded Affinity Tag (ICAT) methodology, minimizes experimental variability by allowing for the simultaneous analysis of multiple samples.[15][19]

Advantages of Stable Isotope Labeling in ABPP:
  • High Accuracy and Precision: The use of an internal standard (the heavy-labeled probe) for each measurement corrects for variations in sample preparation and instrument performance, leading to highly accurate and reproducible quantification.[14][22]

  • Multiplexing Capabilities: Isobaric tagging strategies, such as Tandem Mass Tags (TMT) and Isobaric Tags for Relative and Absolute Quantitation (iTRAQ), allow for the simultaneous analysis of multiple samples, increasing throughput and reducing experimental bias.[19][22][23]

  • Enhanced Sensitivity: Stable isotope labeling can improve the detection of low-abundance proteins.[14]

  • Versatility: This technique is compatible with various mass spectrometry platforms and can be applied to a wide range of biological samples.[14]

Synthesis of a Stable Isotope-Labeled Fluorophosphonate-Biotin Probe

The synthesis of a stable isotope-labeled FP-biotin probe is a multi-step process that requires careful planning and execution. The following is a representative synthetic scheme, highlighting the key chemical transformations and the rationale behind them. For this example, we will focus on incorporating a ¹³C₆-labeled linker.

Synthetic Workflow Diagram

Synthesis_Workflow cluster_synthesis Synthesis of Stable Isotope-Labeled FP-Biotin Probe Start Biotin-PEG-Amine (¹²C or ¹³C₆-labeled PEG) Coupling Amine-NHS Ester Coupling Start->Coupling Primary Amine NHS_Ester Fluorophosphonate N-hydroxysuccinimide (FP-NHS) Ester NHS_Ester->Coupling NHS Ester Purification Purification (e.g., HPLC) Coupling->Purification Crude Product Final_Product Stable Isotope-Labeled FP-Biotin Probe Purification->Final_Product

Caption: A generalized workflow for the synthesis of a stable isotope-labeled FP-biotin probe.

Detailed Synthetic Protocol and Rationale:

Step 1: Synthesis of the Fluorophosphonate-NHS Ester

The synthesis begins with the preparation of the reactive "warhead" of the probe, the fluorophosphonate, which is then activated for coupling to the linker. A common method involves the reaction of a dialkyl phosphite with a suitable electrophile in the presence of a base, followed by fluorination and subsequent activation with N-hydroxysuccinimide (NHS).[24] NHS esters are widely used in bioconjugation chemistry because they react efficiently and specifically with primary amines under mild conditions (pH 7.2-9) to form stable amide bonds.[25][26][27]

Step 2: Coupling of the FP-NHS Ester to the Stable Isotope-Labeled Linker

The linker component, which contains the stable isotopes, is typically a polyethylene glycol (PEG) chain with a terminal amine group. The use of a PEG linker enhances the solubility of the probe and provides a spacer between the reactive group and the reporter tag.[28][29] The stable isotopes (e.g., ¹³C₆) are incorporated during the synthesis of the PEG linker. The amine-terminated, isotopically labeled PEG-biotin is then reacted with the FP-NHS ester. The primary amine of the PEG linker nucleophilically attacks the carbonyl carbon of the NHS ester, leading to the formation of a stable amide bond and the release of N-hydroxysuccinimide.[25]

Step 3: Purification and Characterization

The final probe is purified to remove any unreacted starting materials and byproducts. High-performance liquid chromatography (HPLC) is a common method for purification.[28] The identity and purity of the final stable isotope-labeled FP-biotin probe are confirmed by mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

Experimental Protocol: Quantitative ABPP of Serine Hydrolases in Cell Lysates

This protocol outlines a typical workflow for a competitive ABPP experiment to identify the targets of a small molecule inhibitor in a cell lysate using a stable isotope-labeled FP-biotin probe.

Experimental Workflow Diagram

ABPP_Workflow cluster_workflow Quantitative ABPP Workflow Sample_Prep Prepare Cell Lysates (e.g., Control and Treated) Inhibitor_Incubation Incubate with Inhibitor (or DMSO vehicle) Sample_Prep->Inhibitor_Incubation Probe_Labeling Label with 'Light' & 'Heavy' FP-Biotin Probes Inhibitor_Incubation->Probe_Labeling Combine_Samples Combine 'Light' & 'Heavy' Labeled Samples Probe_Labeling->Combine_Samples Enrichment Enrich Labeled Proteins (Streptavidin Beads) Combine_Samples->Enrichment Digestion On-Bead Tryptic Digestion Enrichment->Digestion LC_MS LC-MS/MS Analysis Digestion->LC_MS Data_Analysis Quantify 'Heavy'/'Light' Ratios LC_MS->Data_Analysis

Caption: A step-by-step workflow for a quantitative ABPP experiment.

Detailed Step-by-Step Methodology:
  • Cell Culture and Lysis:

    • Culture cells to the desired confluency.

    • Treat one set of cells with the compound of interest and another with a vehicle control (e.g., DMSO).

    • Harvest the cells and prepare lysates in a suitable buffer (e.g., PBS) by sonication or mechanical disruption on ice.

    • Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA).

  • Competitive Inhibition and Probe Labeling:

    • Aliquot equal amounts of protein from the control and treated lysates.

    • To the treated lysate, add the inhibitor at the desired final concentration. To the control lysate, add the same volume of vehicle. Incubate for a specified time (e.g., 30 minutes) at a controlled temperature (e.g., 37°C).

    • Add the "light" FP-biotin probe to the control lysate and the "heavy" FP-biotin probe to the treated lysate at a final concentration typically in the low micromolar range. Incubate for a specified time (e.g., 30 minutes) at room temperature. The rationale for this "competitive" setup is that the inhibitor will block the active sites of its target enzymes, preventing them from being labeled by the FP probe.

  • Sample Combination and Protein Enrichment:

    • Combine the "light" and "heavy" labeled lysates in a 1:1 ratio based on protein amount.

    • Add streptavidin-agarose beads to the combined lysate and incubate with gentle rotation for a specified time (e.g., 1-2 hours) at 4°C to capture the biotinylated proteins.

    • Wash the beads extensively with a series of buffers (e.g., PBS with decreasing concentrations of SDS) to remove non-specifically bound proteins.

  • On-Bead Digestion:

    • Resuspend the washed beads in a digestion buffer (e.g., ammonium bicarbonate).

    • Reduce the disulfide bonds of the captured proteins with a reducing agent (e.g., DTT) and then alkylate the free thiols with an alkylating agent (e.g., iodoacetamide).

    • Add trypsin and incubate overnight at 37°C to digest the proteins into peptides.

  • LC-MS/MS Analysis and Data Quantification:

    • Collect the supernatant containing the tryptic peptides.

    • Analyze the peptides by LC-MS/MS. The mass spectrometer will be programmed to acquire data in a data-dependent manner, selecting peptide ions for fragmentation.

    • Use specialized software to identify the peptides and quantify the peak areas of the "light" and "heavy" isotopic pairs. A significant decrease in the heavy/light ratio for a particular protein in the inhibitor-treated sample indicates that it is a target of the inhibitor.

Data Presentation and Interpretation

The quantitative data from an ABPP experiment is typically presented in a table that summarizes the identified proteins, their corresponding heavy/light ratios, and the statistical significance of the changes.

Protein IDGene NameHeavy/Light Ratiop-value
P12345FAAH0.15< 0.001
Q67890MGLL0.21< 0.001
P98765CES10.980.85

Table 1: Example of Quantitative ABPP Data. A significant reduction in the Heavy/Light ratio for Fatty Acid Amide Hydrolase (FAAH) and Monoglyceride Lipase (MGLL) suggests they are direct targets of the inhibitor. Carboxylesterase 1 (CES1) shows no significant change, indicating it is not a target.

Conclusion and Future Perspectives

Stable isotope-labeled fluorophosphonate probes are indispensable tools in chemical proteomics, enabling the precise quantification of serine hydrolase activity in complex biological systems. The methodologies described in this guide provide a robust framework for researchers to investigate enzyme function, identify novel drug targets, and characterize the selectivity of small molecule inhibitors. As mass spectrometry instrumentation continues to improve in sensitivity and speed, the applications of these probes are expected to expand further, providing deeper insights into the intricate roles of serine hydrolases in health and disease.

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introduction to quantitative ABPP mass spectrometry

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Introduction to Quantitative ABPP Mass Spectrometry Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Activity-Based Protein Profiling (ABPP) has evolved from a chemical biology curiosity into a cornerstone of modern drug discovery. Unlike expression proteomics, which measures abundance, ABPP interrogates the functional state of the proteome. By utilizing active-site-directed chemical probes, researchers can capture a snapshot of enzyme activity directly within native biological systems.[1][2][3][4]

When coupled with high-resolution mass spectrometry (MS), this technique becomes Quantitative ABPP . This guide deconstructs the methodology, focusing on the isoTOP-ABPP (Isotopic Tandem Orthogonal Proteolysis) platform—the industry gold standard for mapping ligandable hotspots and determining target engagement (TE) with site-specific resolution.

Part 1: The Mechanistic Foundation

The success of any ABPP experiment relies on the fidelity of the chemical probe. These are not generic stains; they are mechanism-based covalent inhibitors designed to react with specific nucleophilic residues (e.g., Serine, Cysteine, Lysine) within an enzyme's active site.

The Anatomy of an Activity-Based Probe

A functional probe consists of three distinct modules, each serving a causal role in the experiment:

  • The Warhead (Reactive Group): An electrophile (e.g., fluorophosphonate for serine hydrolases, chloroacetamide for cysteines) that covalently modifies the catalytic nucleophile.[5][6]

    • Expert Insight: The reactivity of the warhead must be "tuned." If too reactive, it labels the proteome promiscuously (high background). If too latent, it fails to outcompete endogenous substrates.

  • The Linker: Provides spatial separation to prevent steric hindrance during binding.[7]

  • The Reporter/Handle: Facilitates detection or enrichment.[5][7] In modern quantitative workflows, this is typically a "clickable" handle (alkyne or azide) rather than a bulky fluorophore, allowing the probe to penetrate live cells before the detection tag is attached.

Visualization: Probe Mechanism

ABPP_Probe_Mechanism Enzyme Active Enzyme (Nucleophile: Cys/Ser) Complex Covalent Enzyme-Probe Complex Enzyme->Complex Nucleophilic Attack Probe Activity-Based Probe (Warhead-Linker-Alkyne) Probe->Complex Specificity Click Click Chemistry (CuAAC) Complex->Click Cell Lysis Final Enrichable Complex Click->Final Bioconjugation Tag Biotin-TEV-Azide Tag Tag->Click

Figure 1: The modular assembly of an ABPP complex. The warhead traps the active enzyme, while the latent alkyne handle allows for downstream bioorthogonal conjugation.

Part 2: Quantitative Strategies in ABPP

Quantification is essential to distinguish specific targets from background noise and to measure the potency of inhibitors (Target Engagement). While several MS-quantitation methods exist, they are not interchangeable.

Comparative Analysis of Quantitation Methods
FeatureSILAC (Metabolic Labeling) isoTOP-ABPP (Chemical Labeling) TMT/iTRAQ (Isobaric Tagging)
Labeling Stage In vivo (Cell Culture)Post-lysis (Chemical Linker)Peptide Level (Post-digestion)
Applicability Dividing cells onlyCells, Tissues, Clinical Samples Any sample
Site Specificity Low (Protein level)High (Peptide/Site level) High
Multiplexing Low (2-3 plex)Low (2-plex: Heavy/Light)High (up to 16-plex)
Primary Utility Global protein turnoverTarget Identification & Ligandability High-throughput screening

Why isoTOP-ABPP is the Standard: While SILAC is highly accurate, it cannot be used on human tissue biopsies or animal models.[8] TMT allows high throughput but suffers from "ratio compression," dampening the signal of subtle activity changes. isoTOP-ABPP strikes the balance: it allows site-specific identification of the exact modified residue (critical for covalent drug design) and works in any biological system by introducing isotopic labels chemically via the probe linker.

Part 3: The isoTOP-ABPP Experimental Workflow

This section details the isoTOP-ABPP protocol. This workflow is designed to be self-validating : the specificity of the TEV protease elution ensures that only probe-modified peptides are analyzed, effectively eliminating non-specific "sticky" proteins that bind to streptavidin beads.

Step-by-Step Protocol

Phase 1: Labeling & Click Chemistry

  • Proteome Preparation: Lyse cells/tissue in PBS. Adjust protein concentration to 2 mg/mL.

  • Probe Labeling: Treat proteome with the alkyne-probe (e.g., IA-alkyne for cysteines).

    • Control: Treat a parallel sample with DMSO or a competitor drug (to define "Heavy" vs "Light" channels).

  • CuAAC Reaction: Add the isoTOP-Tag (Biotin-TEV-Azide).

    • Sample A (Control): React with "Light" (C12) Tag.

    • Sample B (Treated): React with "Heavy" (C13/N15) Tag.

    • Causality: The heavy/light tags are chemically identical but mass-differentiated (+6 Da).[6] This allows mixing samples immediately after this step to eliminate processing variability.

Phase 2: Enrichment & Digestion 4. Pooling: Mix Sample A and Sample B (1:1 ratio). 5. Streptavidin Enrichment: Incubate mixture with streptavidin-agarose beads. The biotin handle captures all labeled proteins. 6. On-Bead Trypsin Digestion: Digest bead-bound proteins with Trypsin.

  • Critical Step: This removes the "body" of the protein and non-specific binders. The probe-modified peptide remains covalently attached to the bead via the biotin-streptavidin interaction.

Phase 3: Targeted Release (The Validation Step) 7. TEV Protease Elution: Incubate beads with TEV protease.

  • Mechanism: The isoTOP tag contains a TEV recognition site between the biotin and the probe. TEV cleavage releases only the probe-modified peptide into the supernatant.
  • Filtration: Collect the eluate. The biotin and streptavidin remain on the beads.[6]

Phase 4: LC-MS/MS Analysis 9. Analyze the released peptides.[4][9][10] The mass spectrometer will detect doublets (Light vs. Heavy pairs) separated by the isotopic mass difference.

Visualization: isoTOP-ABPP Workflow

isoTOP_Workflow Samples Proteomes (Control vs Treated) Labeling Click Chemistry (Light Tag vs Heavy Tag) Samples->Labeling Mix Mix 1:1 Labeling->Mix Enrich Streptavidin Enrichment Mix->Enrich Trypsin Trypsin Digest (Remove Background) Enrich->Trypsin On-Bead TEV TEV Protease Elution (Release Specific Peptide) Trypsin->TEV Wash Beads MS LC-MS/MS (Quantify H/L Ratio) TEV->MS Analyze Eluate

Figure 2: The isoTOP-ABPP workflow. The sequential use of Trypsin (to clean) and TEV (to release) ensures high specificity for probe-modified peptides.

Part 4: Data Analysis & Target Engagement

The output of an isoTOP-ABPP experiment is a list of peptides with associated Heavy/Light (H/L) ratios.

  • Ratio = 1.0: The probe labeled the site equally in both samples. The target is not affected by the treatment (Non-target).

  • Ratio > 5.0 (or < 0.2): The probe signal is significantly reduced in the treated sample.

    • Interpretation: The competitor drug occupied the active site, preventing the probe from binding. This confirms Target Engagement .

Self-Validation Metric: In a competitive ABPP experiment, >95% of the proteome should show a ratio of ~1.0. If the median ratio shifts significantly, it indicates a systemic error in mixing or concentration normalization. This internal control makes the dataset trustworthy.

References

  • Weerapana, E., et al. (2010). Quantitative reactivity profiling predicts functional cysteines in proteomes. Nature, 468, 790–795.

  • Speers, A. E., & Cravatt, B. F. (2004). Profiling enzyme activities in vivo using click chemistry methods. Chemistry & Biology, 11(4), 535-546.

  • Backus, K. M., et al. (2016). Proteome-wide covalent ligand discovery in native biological systems. Nature, 534, 570–574.

  • Niphakis, M. J., & Cravatt, B. F. (2014). Enzyme inhibitor discovery by activity-based protein profiling.[3][11] Annual Review of Biochemistry, 83, 341-377.

  • McConnell, J. L., et al. (2020). IsoTOP-ABPP: A method for the quantitative mapping of cysteine reactivity in the proteome.[6] Methods in Molecular Biology, 2091, 19-33.

Sources

Methodological & Application

Preparation of FP-Biotin-d4 Stock Solution in DMSO: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Activity-based protein profiling (ABPP) has emerged as a powerful chemical proteomic strategy for the functional analysis of enzymes in complex biological systems. A key component of this approach is the use of active site-directed covalent probes. Fluorophosphonate (FP)-based probes are a prominent class of reagents used to target serine hydrolases, a large and diverse enzyme superfamily implicated in numerous physiological and pathological processes. FP-Biotin-d4 is a deuterated, biotinylated organophosphorus agent designed for the identification and enrichment of proteins that react with organophosphorus toxicants. The incorporation of a biotin tag facilitates the detection and isolation of labeled proteins, while the deuterium labeling provides a distinct mass shift, making it a valuable tool for mass spectrometry-based quantitative proteomics.

This document provides a detailed guide for researchers, scientists, and drug development professionals on the preparation of a stock solution of this compound in dimethyl sulfoxide (DMSO). Adherence to this protocol is critical for maintaining the integrity of the probe and ensuring the accuracy and reproducibility of experimental results.

Scientific Principles and Considerations

The successful preparation of an this compound stock solution hinges on several key scientific principles. Understanding these principles is paramount for troubleshooting and adapting the protocol to specific experimental needs.

The Role of DMSO as a Solvent

A critical property of DMSO is its hygroscopic nature, meaning it readily absorbs moisture from the atmosphere.[2][3] The presence of water in DMSO can significantly decrease the solubility of many organic compounds and can also lead to the hydrolysis of reactive functional groups, such as the fluorophosphonate in this compound. Therefore, the use of anhydrous (dry) DMSO is imperative for preparing stable stock solutions.

Stability and Handling of Fluorophosphonate Probes

Fluorophosphonate-based probes are reactive molecules designed to form a stable covalent bond with the active site serine of target hydrolases. This reactivity also makes them susceptible to degradation, particularly through hydrolysis. Stock solutions of similar fluorophosphonate probes in anhydrous DMSO have been shown to be stable for up to six months when stored at -20°C.[4] To preserve the integrity of the this compound stock solution, it is crucial to minimize exposure to moisture and light and to avoid repeated freeze-thaw cycles.

Safety Considerations for Handling Fluorophosphonates

Fluorophosphonate compounds are organophosphorus agents and should be handled with caution as they can be toxic. They are known to react with serine hydrolases, including acetylcholinesterase, which is critical for nerve function. Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn at all times. All handling of the solid compound and concentrated stock solutions should be performed in a well-ventilated chemical fume hood.

Quantitative Data Summary

ParameterValueReference
Molecular Weight 596.77 g/mol [5][6]
Recommended Solvent Anhydrous Dimethyl Sulfoxide (DMSO)[2][7]
Recommended Stock Concentration 10 mM[2]
Storage of Solid Compound 2-8°C or -20°C (as per manufacturer)[5][6]
Storage of Stock Solution -20°C in desiccated, single-use aliquots[7]
Stock Solution Stability Up to 6 months at -20°C (for similar probes)[4]

Experimental Workflow Diagram

G cluster_prep Preparation cluster_storage Storage start Start: Equilibrate this compound and Anhydrous DMSO weigh Weigh this compound in a Chemical Fume Hood start->weigh dissolve Dissolve in Anhydrous DMSO to 10 mM weigh->dissolve vortex Vortex to Ensure Complete Dissolution dissolve->vortex aliquot Aliquot into Single-Use Tubes vortex->aliquot store Store at -20°C in a Desiccated Container aliquot->store

Caption: Workflow for preparing this compound stock solution.

Detailed Protocol for Preparing a 10 mM this compound Stock Solution in DMSO

This protocol provides a step-by-step methodology for the preparation of a 10 mM stock solution of this compound.

Materials
  • This compound (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO), biotechnology grade

  • Microcentrifuge tubes (amber or covered in foil)

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettes and sterile, filter-barrier pipette tips

Procedure
  • Preparation of the Workspace and Reagents:

    • Perform all steps involving the solid this compound and concentrated DMSO stock solution in a certified chemical fume hood.

    • Allow the vial of solid this compound and the bottle of anhydrous DMSO to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture. This is a critical step to maintain the anhydrous conditions necessary for the stability of the probe.[2]

  • Calculating the Required Mass of this compound:

    • To prepare a 10 mM stock solution, the required mass of this compound will depend on the desired final volume. Use the following formula to calculate the mass needed: Mass (mg) = 10 mM * 596.77 g/mol * Volume (L) For example, to prepare 100 µL (0.0001 L) of a 10 mM stock solution: Mass (mg) = 10 mmol/L * 596.77 g/mol * 0.0001 L = 0.059677 g = 59.68 µg It is often more practical to weigh a larger mass, such as 1 mg, and adjust the volume of DMSO accordingly. Volume of DMSO (µL) for 1 mg of this compound = (1 mg / 596.77 g/mol ) / (10 mmol/L) * 1,000,000 µL/L ≈ 167.6 µL

  • Weighing this compound:

    • Carefully weigh the calculated amount of this compound powder using a calibrated analytical balance. Tare a sterile microcentrifuge tube before adding the powder.

  • Dissolving this compound in Anhydrous DMSO:

    • Add the calculated volume of anhydrous DMSO to the microcentrifuge tube containing the weighed this compound.

    • Immediately cap the tube tightly to minimize exposure to air.

  • Ensuring Complete Dissolution:

    • Vortex the solution thoroughly for 1-2 minutes until the this compound is completely dissolved. A clear, colorless solution should be obtained. If necessary, gentle warming (to no more than 37°C) and brief sonication can be used to aid dissolution, but ensure the compound is stable under these conditions by consulting the manufacturer's data sheet if available.

  • Aliquoting and Storage:

    • To prevent degradation from repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in amber microcentrifuge tubes or clear tubes wrapped in aluminum foil to protect from light.

    • Store the aliquots at -20°C in a desiccated container to protect from moisture.

Conclusion

The preparation of a high-quality this compound stock solution is a foundational step for successful activity-based protein profiling experiments. By understanding the chemical properties of both the probe and the solvent, and by adhering to the detailed protocol outlined above, researchers can ensure the integrity and efficacy of this powerful research tool. The use of anhydrous DMSO, proper handling techniques to minimize exposure to moisture and light, and appropriate storage conditions are all critical factors for maintaining the stability and reactivity of the this compound probe.

References

  • Chemistry Stack Exchange. Hygroscopic behaviour of DMSO - how bad is it? [Link]

  • PubMed. Studies on repository compound stability in DMSO under various conditions. [Link]

  • ResearchGate. Which concentration of DMSO is the best for making the biotin solution? [Link]

  • Pharmaffiliates. This compound. [Link]

  • ACS Publications. Weak Interactions in Dimethyl Sulfoxide (DMSO)–Tertiary Amide Solutions: The Versatility of DMSO as a Solvent. [Link]

  • Medium. Exploring the Effects of Deuterated Solvents on Chemical Reactions and Spectroscopy Techniques. [Link]

  • University of Arizona. Biotinylation of Antibodies: Brief Protocol. [Link]

  • Sciencemadness Wiki. Proper disposal of chemicals. [Link]

  • ResearchGate. (PDF) Fluorophosphonates on‐Demand: A General and Simplified Approach toward Fluorophosphonate Synthesis. [Link]

  • Beilstein Journals. An improved synthesis of a fluorophosphonate–polyethylene glycol–biotin probe and its use against competitive substrates. [Link]

  • University of Notre Dame Risk Management and Safety. Standard Operating Procedure for Handling Storage and Disposal for Time Sensitive Chemicals. [Link]

  • University of Toronto Department of Chemistry. Waste Disposal. [Link]

  • Ziath. Samples in DMSO: What an end user needs to know. [Link]

  • PMC. Biotin interference: Underrecognized patient safety risk in laboratory testing. [Link]

  • Saudi Food & Drug Authority. Biotin Interference with Specific Lab Tests. [Link]

Sources

Application Note: Quantitative Competitive ABPP Using Heavy/Light FP-Biotin Systems

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the methodological standards for Competitive Activity-Based Protein Profiling (ABPP) utilizing Fluorophosphonate (FP)-biotin probes in conjunction with isotopic labeling (Heavy/Light). We focus on the critical "mixing steps" required to achieve accurate target identification and engagement quantification. Whether utilizing SILAC (Stable Isotope Labeling by Amino acids in Cell culture) or isoTOP-ABPP (chemical tagging via Click chemistry), the precision of the mixing ratio—typically 1:1—determines the reliability of the resulting


 values (ratio of Light/Heavy signals). This guide provides step-by-step protocols, linearity validation strategies, and troubleshooting frameworks for drug discovery professionals.

Introduction: The Mechanics of Differential Profiling

Fluorophosphonate (FP)-biotin is a broad-spectrum activity-based probe that covalently modifies the active site serine of serine hydrolases (SHs). In a Competitive ABPP experiment, the goal is to identify proteins where a small-molecule inhibitor blocks FP-biotin binding.

To distinguish "inhibited" from "uninhibited" signals in a single Mass Spectrometry (MS) run, we employ isotopic differentiation:

  • Vehicle (DMSO) Sample: Labeled "Light" (L).

  • Inhibitor Treated Sample: Labeled "Heavy" (H).

The Mixing Ratio is the fundamental normalization factor. If samples are not mixed at a precise 1:1 ratio based on protein mass (or cell count in SILAC), global quantification errors will skew the identification of specific targets, leading to false positives or negatives.

The Two Primary Heavy/Light Architectures
  • SILAC-ABPP: Cells are metabolically labeled (Heavy Arg/Lys) before lysis. Mixing occurs immediately after lysis.

  • isoTOP-ABPP (Chemical Tagging): Lysates are treated and labeled with a probe (e.g., FP-alkyne), then conjugated to isotopically differentiated tags (Heavy/Light TEV-biotin) via Click chemistry. Mixing occurs after the Click reaction but before streptavidin enrichment.

Experimental Design & Mixing Logic

The Golden Rule: The 1:1 Ratio

For standard target identification, the mixing ratio must be 1:1 by total protein mass.

  • Why? Mass spectrometers measure relative ion abundance. A 1:1 mix provides a baseline ratio (

    
    ) for all non-targeted enzymes.
    
  • The Signal:

    • Non-Target:

      
       (Equal binding of FP-biotin in both samples).
      
    • Target:

      
       (Inhibitor blocked FP-biotin binding in the Heavy sample; Light signal dominates).
      
Linearity & Dynamic Range Checks

Before running a large-scale screen, validate your quantification linearity by creating a "mixing curve" using two identical vehicle-treated samples (one Light, one Heavy):

  • Mix 1:1

    
     Expected Ratio 1.0
    
  • Mix 2:1

    
     Expected Ratio 2.0
    
  • Mix 1:5

    
     Expected Ratio 0.2
    
  • Mix 10:1

    
     Expected Ratio 10.0
    

Note: If your observed ratios deviate >15% from expected values, recalibrate your BCA protein assay or check for incomplete isotopic incorporation.

Visualizing the Workflow

The following diagram illustrates the isoTOP-ABPP workflow, where mixing occurs after the Click chemistry step. This is the most common method for non-living samples (tissue lysates).

isoTOP_ABPP_Workflow cluster_legend Workflow Stages Step1 1. Sample Prep Step2 2. Labeling Step3 3. Mixing & Enrichment Step4 4. Analysis Lysate_Control Control Lysate (Vehicle) FP_Probe Add FP-Alkyne Probe (Both Samples) Lysate_Control->FP_Probe Lysate_Treated Treated Lysate (Inhibitor) Lysate_Treated->FP_Probe Click_Light Click Reaction: Light TEV-Biotin Tag FP_Probe->Click_Light Control Path Click_Heavy Click Reaction: Heavy TEV-Biotin Tag FP_Probe->Click_Heavy Treated Path Mixing MIXING STEP (1:1) Combine Light & Heavy Click_Light->Mixing Click_Heavy->Mixing Avidin Streptavidin Enrichment Mixing->Avidin Digest On-Bead Digest (Trypsin) & TEV Cleavage Avidin->Digest LCMS LC-MS/MS Analysis Digest->LCMS Data Calculate Ratio R (Light Intensity / Heavy Intensity) LCMS->Data

Caption: Workflow for isoTOP-ABPP. Note that mixing (Hexagon) occurs after the Click reaction to ensure proteomes are chemically identical aside from the isotopic tag.

Detailed Protocol: isoTOP-ABPP (Chemical Tagging)[1][2]

This protocol assumes the use of FP-alkyne as the probe and TEV-Biotin-Azide (Heavy/Light) as the isotopic tags.

Phase 1: Preparation and Labeling
  • Lysis: Lyse cells/tissue in cold PBS containing 0.1% Triton X-100.

    • Critical: Do NOT use protease inhibitors (e.g., PMSF, AEBSF) as they will block the serine hydrolases you intend to profile.

  • Protein Quantification: Perform a BCA assay. Adjust both Control and Treated samples to exactly 2.0 mg/mL .

  • Inhibitor Treatment:

    • Sample A: Add Inhibitor (e.g., 10 µM).[1]

    • Sample B: Add DMSO (Vehicle).

    • Incubate 30–60 mins at 37°C.

  • Probe Labeling: Add FP-alkyne (typically 100 µM stock) to a final concentration of 2–5 µM .

    • Incubate 1 hour at Room Temperature (RT).

Phase 2: Click Chemistry & Mixing (The Critical Step)
  • Click Reaction Cocktail: Prepare fresh.

    • CuSO4 (1 mM final)

    • TCEP (1 mM final)

    • TBTA Ligand (100 µM final)

  • Tag Addition:

    • Add Light TEV-Biotin-Azide (100 µM) to the DMSO sample.

    • Add Heavy TEV-Biotin-Azide (100 µM) to the Inhibitor sample.

    • Add Click Cocktail. Vortex. Incubate 1 hour at RT.

  • The Mixing Step:

    • Take exactly equal volumes (and thus equal mass) of Light and Heavy samples.

    • Combine into a single tube.

    • Self-Validation: From this point forward, any pipetting error affects both Light and Heavy signals equally, canceling out systematic error.

Phase 3: Enrichment & Digestion
  • Precipitation: Add cold Methanol/Chloroform to precipitate proteins and remove excess unreacted probe. Wash the pellet 2x with cold methanol.

  • Resuspension: Redissolve pellet in 500 µL PBS + 1% SDS. Heat to 95°C for 5 mins to denature.

  • Streptavidin Binding: Dilute SDS to <0.2% by adding 5 mL PBS. Add 50–100 µL Streptavidin-Agarose beads. Rotate 2 hours at RT.

  • Washing: Extensive washing is required to remove non-specific binders (1% SDS in PBS, PBS, Water).

  • Digestion:

    • On-Bead Tryptic Digest: Digest with Trypsin (overnight) to remove non-probe-labeled peptides. Wash beads.

    • TEV Elution: Add TEV protease to release the specific probe-labeled peptides (which are attached via the TEV-cleavable linker).

Data Analysis & Interpretation

The output of the LC-MS/MS will provide isotopic pairs for every identified peptide.

ParameterDefinitionInterpretation
Ratio (

)
Intensity (Light) / Intensity (Heavy)The degree of competition.[2][3]

No CompetitionThe inhibitor did not bind this enzyme.

Significant Competition>50% occupancy of the target by the inhibitor.

High Potency / SpecificityNear-complete blockade of the active site.

Reverse CompetitionRare. Indicates the inhibitor might stabilize the enzyme or increase probe reactivity (allosteric).
Calculation Logic


(Assuming Light = Control and Heavy = Treated)[2][1]

Troubleshooting & Quality Control

Issue: Global Ratio Drift (Median


) 
  • Cause: Inaccurate protein quantification (BCA) before mixing.

  • Fix: Do not rely solely on pipetting volume. Re-quantify protein mass after lysis and before the Click reaction.

  • Post-Hoc Fix: Normalize the dataset by the median ratio of all identified peptides. If the median is 1.5, divide all specific ratios by 1.5.

Issue: Low Signal Intensity

  • Cause: Poor Click chemistry efficiency or probe degradation.

  • Fix: Use fresh TCEP and ascorbate. Ensure FP-biotin/alkyne stocks are stored in aliquots at -80°C to prevent hydrolysis.

Issue: "Heavy" Signal Bleed-through

  • Cause: Incomplete labeling or isotopic impurity.

  • Fix: Ensure the Heavy tag is >98% isotopically pure. Use a mass difference of at least 6 Da (e.g., Lys+6 or Arg+10) to prevent isotopic envelope overlap.

References

  • Weerapana, E., et al. (2010). Quantitative reactivity profiling predicts functional cysteines in proteomes. Nature, 468, 790–795. Link

    • Foundational paper establishing the isoTOP-ABPP methodology and ratio calcul
  • Speers, A. E., & Cravatt, B. F. (2004). Profiling enzyme activities in vivo using click chemistry methods. Chemistry & Biology, 11(4), 535–546. Link

    • Describes the click-chemistry approach for ABPP.
  • Ong, S. E., et al. (2002). Stable isotope labeling by amino acids in cell culture, SILAC, as a simple and accurate approach to expression proteomics.[4] Molecular & Cellular Proteomics, 1(5), 376–386. Link

    • The definitive guide on SILAC mixing r
  • Boersema, P. J., et al. (2009). Multiplex peptide stable isotope dimethyl labeling for quantitative proteomics. Nature Protocols, 4, 484–494. Link

    • Protocol for chemical labeling (reductive dimethyl

Sources

Application Note: High-Fidelity Enrichment of FP-Biotin-d4 Labeled Peptides Using Streptavidin Affinity Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive, in-depth guide for the selective enrichment of peptides labeled with FP-Biotin-d4, a deuterated fluorophosphonate-biotin probe used in Activity-Based Protein Profiling (ABPP). We will explore the biochemical principles underpinning the protocol, from the covalent labeling of serine hydrolases to the high-affinity capture by streptavidin. This guide offers a detailed, step-by-step protocol for researchers, scientists, and drug development professionals, emphasizing experimental logic, optimization strategies, and troubleshooting to ensure robust and reproducible results for downstream mass spectrometry-based quantitative proteomics.

Introduction: The Power of Activity-Based Probes and Biotin-Streptavidin Chemistry

Activity-Based Protein Profiling (ABPP) has emerged as a powerful chemical proteomics strategy to assess the functional state of entire enzyme families directly in complex biological systems.[1][2] Unlike traditional proteomic methods that measure protein abundance, ABPP utilizes active site-directed covalent probes to report on protein activity.

The this compound probe is a sophisticated tool for ABPP, designed to target serine hydrolases, a large and functionally diverse enzyme class implicated in numerous physiological and pathological processes.[1][3] The probe consists of three key components:

  • Fluorophosphonate (FP): A reactive group that forms a stable, covalent bond with the catalytic serine residue in the active site of serine hydrolases.[2]

  • Biotin Tag: An affinity handle that allows for the selective and robust purification of labeled proteins or peptides.[4]

  • Deuterium (d4) Label: A stable isotope signature that enables accurate relative quantification in mass spectrometry (MS) experiments, facilitating comparative analyses between different biological states.[5]

The subsequent enrichment of these tagged biomolecules relies on the streptavidin-biotin interaction, which is the strongest known non-covalent biological interaction, with a dissociation constant (K_d) in the femtomolar range (10⁻¹⁵ M).[6][7] This extraordinary affinity allows for highly specific capture and subsequent stringent washing to remove non-specifically bound contaminants, a critical step for achieving the high-quality data required for proteomic analysis.[8]

The Core Principle: The Streptavidin-Biotin Interaction

Streptavidin is a tetrameric protein isolated from the bacterium Streptomyces avidinii. Each of its four identical subunits can bind one molecule of biotin (also known as vitamin B7).[7][9] This 4:1 stoichiometry provides a high binding capacity. The interaction is characterized by a rapid on-rate and extreme stability, resisting harsh conditions such as high temperatures, extreme pH, organic solvents, and denaturing agents.[9] This robustness is the cornerstone of the entire enrichment strategy, as it permits extensive washing to minimize background and enhance the signal-to-noise ratio.

Caption: Tetrameric streptavidin capturing four biotinylated peptides.

Experimental Design and Workflow

A successful enrichment experiment begins with careful planning. The overall workflow involves labeling the target proteins, digesting them into peptides, capturing the biotinylated peptides, washing away contaminants, and preparing the sample for analysis. A "digest-first" approach is highly recommended as it significantly reduces sample complexity prior to enrichment, thereby increasing the yield and identification of the target biotinylated peptides.[10][11]

Workflow A 1. Sample Lysate (e.g., Cells, Tissue) B 2. This compound Labeling A->B C 3. Protein Denaturation & Digestion B->C D 4. Streptavidin Bead Incubation (Capture) C->D E 5. Stringent Washing D->E F 6. On-Bead Digestion (Elution) E->F G 7. LC-MS/MS Analysis F->G

Caption: Overall workflow for this compound peptide enrichment.

Detailed Protocols

This section provides a step-by-step methodology. It is crucial to perform all steps in a clean environment to avoid keratin and other common protein contamination.

Materials and Reagents
Reagent/MaterialRecommended Specification
Streptavidin ResinHigh-capacity streptavidin magnetic beads (e.g., Pierce™ 88816)
Lysis BufferRIPA Buffer or custom buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% NP-40)
Protease/Phosphatase InhibitorsCommercially available cocktails
This compound ProbeStock solution in DMSO or Ethanol
Reducing AgentDithiothreitol (DTT) or TCEP
Alkylating AgentIodoacetamide (IAA) or Chloroacetamide
ProteaseSequencing-grade Trypsin or Lys-C
Wash Buffer 1 (Low Stringency)1% SDS in PBS
Wash Buffer 2 (High Salt)50 mM HEPES pH 7.5, 1 M KCl, 1 mM EDTA
Wash Buffer 3 (Denaturing)8 M Urea in 10 mM Tris-HCl pH 8.0
Wash Buffer 4 (Final)50 mM Ammonium Bicarbonate (AmBic)
Magnetic RackFor use with magnetic beads
Step-by-Step Methodology

Step 1: Protein Extraction and this compound Labeling

Causality: The goal is to lyse cells/tissues while preserving the activity of target serine hydrolases so they can be labeled by the probe.

  • Prepare cell or tissue lysates in a suitable lysis buffer containing protease and phosphatase inhibitors on ice.[8]

  • Clarify the lysate by centrifugation (e.g., 14,000 x g for 15 minutes at 4°C) to pellet cellular debris.

  • Determine the protein concentration of the supernatant using a standard assay (e.g., BCA).

  • Dilute the this compound probe from its stock into the lysate to a final concentration of 1-5 µM.

    • Scientist's Note: The optimal probe concentration should be determined empirically. A pilot experiment with varying concentrations can identify the point of saturation without causing off-target effects.

  • Incubate the reaction for 30-60 minutes at room temperature.[1]

  • Quench the reaction by adding SDS to a final concentration of 1% and heating at 95°C for 5 minutes. This stops the labeling reaction and denatures the proteins for digestion.

Step 2: Protein Digestion

Causality: Digesting the complex proteome into peptides before enrichment simplifies the sample, making the biotinylated peptides more accessible for capture and improving downstream MS analysis.[11]

  • Reduce disulfide bonds by adding DTT to a final concentration of 10 mM and incubating at 56°C for 30 minutes.

  • Cool the sample to room temperature. Alkylate cysteine residues by adding iodoacetamide to a final concentration of 20 mM and incubating in the dark for 30 minutes.

  • Dilute the sample at least 8-fold with 50 mM Tris-HCl, pH 8.0 to reduce the SDS concentration to below 0.1%, which is critical for trypsin activity.

  • Add sequencing-grade trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.

Step 3: Enrichment of Biotinylated Peptides

Causality: This step leverages the high affinity of streptavidin to selectively capture the biotin-tagged peptides from the complex digest.

  • While the digestion proceeds, prepare the streptavidin magnetic beads. Resuspend the beads in their storage buffer and transfer an adequate amount (e.g., 50 µL of slurry per 1 mg of starting protein) to a new tube.

    • Scientist's Note: Bead capacity can vary by lot and manufacturer. It's advisable to perform a binding capacity assay or use a slight excess of beads to ensure complete capture.[12]

  • Place the tube on a magnetic rack to pellet the beads, and carefully aspirate the supernatant.

  • Wash the beads three times with 1 mL of Wash Buffer 1 (1% SDS in PBS). This pre-washes the beads and equilibrates them in a denaturing buffer similar to the sample.

  • After digestion, acidify the peptide mixture with trifluoroacetic acid (TFA) to a final pH of ~3 and desalt using a C18 solid-phase extraction (SPE) cartridge. Elute peptides and dry them completely using a vacuum centrifuge.

  • Resuspend the dried peptides in Wash Buffer 1 and add them to the equilibrated streptavidin beads.

  • Incubate for 1-2 hours at room temperature with gentle end-over-end rotation to allow for efficient binding.

Step 4: Stringent Washing

Causality: This is the most critical phase for ensuring a clean, low-background pulldown. The extreme stability of the streptavidin-biotin bond allows for a series of harsh washes that remove non-specifically bound peptides.[13][8]

  • Pellet the beads on a magnetic rack and discard the supernatant (this is the "flow-through" and can be saved for analysis).

  • Perform the following washes sequentially, using 1 mL of buffer per wash and rotating for 5 minutes at room temperature for each:

    • Wash 2x with Wash Buffer 1 (1% SDS in PBS) .

    • Wash 1x with Wash Buffer 2 (1 M KCl) .

    • Wash 1x with Wash Buffer 3 (8 M Urea) .

    • Wash 3x with Wash Buffer 4 (50 mM AmBic) . This final wash removes residual detergents and salts that are incompatible with mass spectrometry.

Step 5: Elution (On-Bead Digestion)

Causality: Because the streptavidin-biotin bond is so strong, competitive elution with free biotin is often inefficient.[14] A highly effective method for proteomics is to perform a second tryptic digest directly on the beads. This cleaves the enriched proteins/peptides from the immobilized tag, releasing them into solution while the biotinylated fragment remains bound.

  • After the final AmBic wash, resuspend the beads in 100 µL of fresh 50 mM AmBic.

  • Add 1 µg of trypsin and incubate at 37°C for 4-6 hours with gentle shaking.

  • Pellet the beads on a magnetic rack and carefully transfer the supernatant, which contains your enriched peptides, to a new clean tube.

  • Acidify the eluate with 10% TFA, and desalt using a C18 StageTip or similar SPE method prior to LC-MS/MS analysis.

Troubleshooting Common Issues

ProblemPotential Cause(s)Recommended Solution(s)
High Background / Non-specific Binding - Insufficient washing stringency.- Beads have high intrinsic non-specific binding.- Increase the duration or number of washes, especially with 8M Urea and 1% SDS.[13]- Pre-clear the lysate by incubating it with beads that do not have streptavidin before the enrichment step.[15][16]
Low Yield of Target Peptides - Inefficient this compound labeling.- Insufficient bead capacity or incubation time.- Loss of beads during washing steps.- Optimize probe concentration and incubation time.- Increase the amount of streptavidin beads.[12]- Use a high-strength magnetic rack to ensure tight pelleting of beads during aspiration.[12]
High Streptavidin Contamination in MS - On-bead digestion releases some streptavidin peptides.- This is a known issue. Use data analysis software to exclude streptavidin-derived peptides from the results.- Consider using protease-resistant streptavidin, which is chemically modified to be resistant to trypsin digestion.[17]
No Biotinylated Peptides Detected - Failure of the labeling reaction.- Degradation of the this compound probe.- Verify the labeling protocol and ensure enzyme activity is preserved in the initial lysate.[18]- Ensure the probe has been stored correctly (typically at -20°C or -80°C, protected from light) and is not expired.

Conclusion

The combination of this compound activity-based probing and streptavidin affinity enrichment is a robust and powerful technique for the quantitative analysis of serine hydrolase activity. The success of this method hinges on a deep understanding of the underlying principles: efficient and specific labeling, followed by a highly selective capture and stringent purification. By following the detailed protocols and troubleshooting advice outlined in this guide, researchers can generate high-quality, reproducible data, enabling new discoveries in drug development and fundamental biology.

References

  • Title: How Does Streptavidin Work? Function, Structure, & Uses Source: Excedr URL: [Link]

  • Title: Direct Detection of Biotinylated Proteins by Mass Spectrometry Source: PMC, NIH URL: [Link]

  • Title: BioSITe: A Method for Direct Detection and Quantitation of Site-Specific Biotinylation Source: PMC, NIH URL: [Link]

  • Title: Purification or Removal of Biotin and Biotinylated Biomolecules with Magnetic Beads Source: Cytiva URL: [Link]

  • Title: Streptavidin - Wikipedia Source: Wikipedia URL: [Link]

  • Title: Methods for a quantitative release of biotinylated peptides and proteins from streptavidin complexes Source: Google Patents URL
  • Title: Efficient and versatile one-step affinity purification of in vivo biotinylated proteins Source: PMC, NIH URL: [Link]

  • Title: Direct Detection of Biotinylated Proteins by Mass Spectrometry Source: ACS Publications URL: [Link]

  • Title: Understanding differences in streptavidin-biotin binding Source: Beckman Institute, University of Illinois URL: [Link]

  • Title: Methods for a quantitative release of biotinylated peptides and proteins from streptavidin complexes Source: Google Patents URL
  • Title: Peptide Modifications: Biotinylation for peptide-protein and protein-protein interactions Source: LifeTein URL: [Link]

  • Title: Affinity Purification Guide Source: OHSU Proteomics Shared Resource URL: [Link]

  • Title: this compound Source: Pharmaffiliates URL: [Link]

  • Title: Troubleshooting streptavidin enrichment of biotinylated proteins Source: P4EU URL: [Link]

  • Title: Activity-based protein profiling: The serine hydrolases Source: PMC, NIH URL: [Link]

  • Title: Fully-Functionalized Natural Product Probes to Expand the Chemical Tractability of the Human Proteome Source: ChemRxiv URL: [Link]

  • Title: Protease-resistant streptavidin for interaction proteomics Source: PMC, NIH URL: [Link]

  • Title: Assessment of Streptavidin Bead Binding Capacity to Improve Quality of Streptavidin-based Enrichment Studies Source: CDC Stacks URL: [Link]

  • Title: Novel methods using fluorophosphonate-biotin probe for quantification and profiling of serine hydrolases Source: University of Helsinki URL: [Link]

  • Title: Enrichment of Cell Surface Proteins Using Biotin Source: Protocols.io URL: [Link]

  • Title: An improved synthesis of a fluorophosphonate–polyethylene glycol–biotin probe and its use against competitive substrates Source: Beilstein Journal of Organic Chemistry URL: [Link]

  • Title: I am having trouble with detecting biotinylated peptides in MS analysis, any suggestions? Source: ResearchGate URL: [Link]

  • Title: Structure of FP-biotin (a fluorophosphonate tethered to a biotin via a long linker) and the measurement of FP-biotin by MS to identify protein targets of OPs Source: ResearchGate URL: [Link]

  • Title: Biotin-streptavidin based purification guide lines Source: The Rockefeller University Proteomics Resource Center URL: [Link]

  • Title: Chemical Proteomic Profiling of Protein 4′‐Phosphopantetheinylation in Mammalian Cells Source: Angewandte Chemie URL: [Link]

Sources

On-Bead Digestion of Biotinylated Proteins: A Comprehensive Guide to Maximizing Yield and Data Quality in Proteomic Analyses

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Power of On-Bead Digestion in Affinity Proteomics

The specific and high-affinity interaction between biotin and streptavidin is a cornerstone of modern proteomics, enabling the targeted enrichment of biotinylated proteins from complex biological samples. This is pivotal in a range of applications, from elucidating protein-protein interactions (e.g., BioID) to identifying cell surface proteins. However, the very strength of this interaction poses a significant challenge: the efficient elution of captured proteins for downstream analysis by mass spectrometry (MS) without introducing substantial contamination or sample loss.

On-bead digestion has emerged as a superior strategy that streamlines sample preparation, enhances reproducibility, and often improves the recovery of target proteins compared to traditional elution methods.[1][2] By performing enzymatic digestion while the proteins are still immobilized on the streptavidin beads, researchers can minimize handling steps, reduce the potential for keratin contamination, and improve peptide integrity.[3] This application note provides a detailed technical guide on the principles, protocols, and best practices for the on-bead digestion of biotinylated proteins, designed for researchers, scientists, and drug development professionals seeking to optimize their affinity proteomics workflows.

Principles of the Method: A Marriage of Affinity and Proteolysis

The on-bead digestion workflow hinges on two core biochemical principles: the robust biotin-streptavidin interaction and the controlled enzymatic cleavage of proteins into peptides suitable for MS analysis.

The Biotin-Streptavidin Interaction: The bond between biotin (Vitamin H) and streptavidin, a tetrameric protein from Streptomyces avidinii, is one of the strongest non-covalent interactions known in nature, with a dissociation constant (Kd) in the order of 10⁻¹⁵ M.[4][5] This near-irreversible binding allows for stringent washing conditions to remove non-specifically bound proteins, thereby significantly improving the signal-to-noise ratio in subsequent analyses.[4]

On-Bead Proteolysis: Instead of attempting to break the biotin-streptavidin bond, which often requires harsh denaturing conditions that can lead to the co-elution of streptavidin itself, on-bead digestion utilizes proteases like trypsin to cleave the captured proteins directly on the solid support.[6][7] The resulting peptides are then released into the supernatant for collection and MS analysis. This approach offers several advantages:

  • Reduced Contamination: It minimizes the leaching of streptavidin from the beads, a common issue with harsh elution methods that can suppress the signals of target peptides in the mass spectrometer.[6][7][8]

  • Improved Efficiency: The destabilized structure of proteins bound to the bead surface can enhance the accessibility of protease cleavage sites, leading to more efficient digestion.[1]

  • Streamlined Workflow: It eliminates the need for a separate elution step, reducing sample handling and the potential for protein loss.[1][9]

On_Bead_Digestion_Workflow cluster_preparation Sample Preparation cluster_capture Affinity Capture cluster_digestion On-Bead Digestion cluster_analysis Analysis Biotinylated_Proteins Biotinylated Proteins in Cell Lysate Incubation Incubation & Binding Biotinylated_Proteins->Incubation Streptavidin_Beads Streptavidin-coated Magnetic Beads Streptavidin_Beads->Incubation Washing Stringent Washes (remove contaminants) Incubation->Washing Reduction_Alkylation Reduction & Alkylation (optional) Washing->Reduction_Alkylation Trypsin_Addition Trypsin Addition Reduction_Alkylation->Trypsin_Addition Digestion Overnight Digestion (37°C) Trypsin_Addition->Digestion Peptide_Collection Peptide Supernatant Collection Digestion->Peptide_Collection LC_MS LC-MS/MS Analysis Peptide_Collection->LC_MS Data_Analysis Protein Identification & Quantification LC_MS->Data_Analysis Protocol_Selection Start Start: Biotinylated Protein Sample on Beads Question1 Need for High Sequence Coverage and Identification of Cysteine-containing Peptides? Start->Question1 Protocol1 Protocol 1: Digestion with Reduction & Alkylation Question1->Protocol1 Yes Question2 Is Antibody Contamination a Major Concern (e.g., IP-MS)? Question1->Question2 No End Proceed to LC-MS/MS Protocol1->End Protocol2 Protocol 2: Rapid Digestion (No Reduction/Alkylation) Protocol2->End Question2->Protocol1 No Question2->Protocol2 Yes

Caption: Decision tree for selecting an on-bead digestion protocol.

Troubleshooting Common Issues

Problem Potential Cause(s) Recommended Solution(s)
Low Peptide Yield - Inefficient protein capture- Ensure sufficient bead capacity for the amount of protein. [4][10]Consider steric hindrance for large proteins. [10] - Optimize lysis buffer and incubation time for binding.
- Incomplete digestion- Ensure trypsin is active and used at an appropriate concentration. - Confirm digestion buffer pH is optimal (pH 7.8-8.0). - Extend digestion time.
- Peptide loss during handling- Use low-protein-binding tubes and pipette tips. [11] - Ensure complete collection of the supernatant and elution volumes.
High Streptavidin Contamination - Leaching of streptavidin from beads- Avoid harsh elution conditions; on-bead digestion is preferable. [6] - Use protease-resistant streptavidin beads. [8][12] - Ensure the beads are fully coated with the target protein to minimize exposed streptavidin. [13]
Inconsistent Results - Variable bead amounts- Carefully aliquot bead slurries and ensure they are fully resuspended before use.
- Incomplete removal of detergents- Perform thorough washes with ammonium bicarbonate before digestion. [11][14]MS-incompatible detergents can suppress ionization. [6]
- Incomplete reduction/alkylation- Prepare DTT and IAA/CAA solutions fresh. [13][14]

Advanced Considerations and Alternative Strategies

  • Alternative Proteases: While trypsin is the most common enzyme, others can be used. For instance, Lys-C cleaves only at lysine residues and can be used in a two-step digestion with trypsin to improve sequence coverage. [15][16]* Protease-Resistant Streptavidin: To further minimize contamination, beads with chemically modified streptavidin that is resistant to tryptic cleavage are commercially available and have been shown to significantly reduce background peptides. [8][12]* Acid-Cleavable Linkers: Some biotinylation reagents incorporate an acid-cleavable linker, allowing for the release of captured proteins under mild acidic conditions, which can be an alternative to on-bead digestion. [17]

Conclusion

On-bead digestion is a powerful and efficient method for preparing biotinylated proteins for mass spectrometry analysis. By streamlining the workflow and minimizing sample loss and contamination, this technique enables researchers to obtain high-quality proteomic data from affinity-purified samples. The choice of a specific protocol, particularly regarding the inclusion of reduction and alkylation steps, should be guided by the experimental objectives. Careful attention to reagent quality, thorough washing, and optimization of digestion conditions are paramount for achieving reproducible and reliable results.

References

  • On-Beads Trypsin Digestion. (2020). Université de Sherbrooke. [Link]

  • Udeshi, N. D., et al. (2014). Direct Detection of Biotinylated Proteins by Mass Spectrometry. Journal of Proteome Research. [Link]

  • Udeshi, N. D., et al. (2014). Direct Detection of Biotinylated Proteins by Mass Spectrometry. PMC - NIH. [Link]

  • Use On-Bead Digestion to Improve Time Required for Serum Digestion. Biotech Support Group. [Link]

  • On-beads Digestion Method 2022. (2022). Scribd. [Link]

  • BAF_Protocol_002 On-Bead Digestion Magnetic Beads) of Proteins in Solution or Provided Already on. (2023). Protocols.io. [Link]

  • Steigenberger, B., et al. (2023). Chemical Acetylation of Ligands and Two-Step Digestion Protocol for Reducing Codigestion in Affinity Purification–Mass Spectrometry. Journal of Proteome Research. [Link]

  • New On-Bead Digestion Protocols Improve LC-MS Workflows Of Albumin Depleted Samples. Biotech Support Group. [Link]

  • On-bead Tryptic Digetion Protocol. Michigan State University. [Link]

  • Drake, P. M., et al. (2020). Assessment of Streptavidin Bead Binding Capacity to Improve Quality of Streptavidin-based Enrichment Studies. Molecular & Cellular Proteomics. [Link]

  • Rafiee, M. R., et al. (2020). Protease‐resistant streptavidin for interaction proteomics. Molecular Systems Biology. [Link]

  • Sample Preparation Guide for Mass Spectrometry–Based Proteomics. (2020). Spectroscopy Online. [Link]

  • Complicated issue: What is the best proteomics compatible way to release biotinylated proteins from syreptavidin beads? Please read details. (2024). Reddit. [Link]

  • Benchmarking and Automating the Biotinylation Proteomics Workflow. PMC. [Link]

  • AlbuVoid™ Coupled to On-Bead Digestion - Tackling the Challenges of Serum Proteomics. (2015). Longdom Publishing. [Link]

  • Streptavidin and Neutravidin Biotin Binding Surfaces. (2020). Biomat. [Link]

  • What is the best way to isolate biotinylated proteins for proteomic identification? (2013). ResearchGate. [Link]

  • Turriziani, B., et al. (2014). On-Beads Digestion in Conjunction with Data-Dependent Mass Spectrometry: A Shortcut to Quantitative and Dynamic Interaction Proteomics. Journal of Proteomics & Bioinformatics. [Link]

  • On-bead digestion protocol for mass spectrometry following immunoprecipitation with Nano-Traps. ChromoTek. [Link]

  • Steigenberger, B., et al. (2023). Chemical Acetylation of Ligands and Two-Step Digestion Protocol for Reducing Codigestion in Affinity Purification–Mass Spectrometry. PMC. [Link]

  • MagReSyn® Streptavidin MS: enabling more sensitive affinity workflows. (2023). Resyn Biosciences. [Link]

  • On-Bead Digestion (immunoprecipitate). Lund University. [Link]

  • On-bead digest protocol for mass spectrometry following immunoprecipitation with Nano-Traps. ChromoTek. [Link]

  • On-Beads Digestion in Conjunction with Data-Dependent Mass Spectrometry: A Shortcut to Quantitative and Dynamic Interaction Proteomics. (2014). ResearchGate. [Link]

  • Six alternative proteases for mass spectrometry–based proteomics beyond trypsin. Nature Methods. [Link]

  • Enzyme-Friendly, Mass Spectrometry-Compatible Surfactant for In-Solution Enzymatic Digestion of Proteins. (2005). ResearchGate. [Link]

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Troubleshooting & Optimization

preventing deuterium exchange in FP-Biotin-d4 samples

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Preventing Deuterium Exchange and Ensuring Isotopic Integrity in Activity-Based Protein Profiling

Welcome to the technical support guide for FP-Biotin-d4. As a Senior Application Scientist, my goal is to provide you with not just protocols, but a deep understanding of the principles governing the stability of your deuterated probe. This guide is structured to help you diagnose, troubleshoot, and prevent the loss of deuterium labels from your this compound samples, ensuring the accuracy and reproducibility of your quantitative proteomics experiments.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions researchers have about handling deuterated standards.

Q1: What is deuterium exchange, and why is it a critical problem for my this compound samples?

A: Deuterium exchange is a chemical reaction where a deuterium atom on your this compound molecule is replaced by a hydrogen atom (proton) from the surrounding environment.[1] This process, often called "back-exchange," is a significant issue in quantitative mass spectrometry for two primary reasons:

  • Compromised Quantification: In isotope dilution mass spectrometry, the deuterated standard (this compound) is used to accurately quantify its non-deuterated (light) counterpart. If the standard loses its deuterium atoms, its mass shifts back towards the light version, leading to an underestimation of the analyte and compromising the entire quantitative analysis.

  • Loss of Internal Standard Signal: The signal for the deuterated internal standard will decrease, while a signal for the partially or fully exchanged standard may appear, complicating data analysis and reducing the reliability of the standard for correcting analytical variability.[2]

Q2: I know the d4 label is on the pentyl chain. Are those deuterons stable? What about other protons on the molecule?

A: This is an excellent and crucial question. The stability of a deuterium label is highly dependent on its position.

  • The C-D4 Label: The four deuterium atoms in this compound are located on a pentyl chain, meaning they are bonded to carbon atoms (C-D bonds).[3][4] These C-D bonds are generally stable and not prone to exchange under typical analytical conditions.

  • Labile N-H Protons: However, the this compound molecule also contains several amide protons (N-H) within the biotin urea ring and the linker regions.[5] These protons are "labile" or "exchangeable" and will rapidly swap with protons (or deuterons) from any protic solvent, such as water or methanol.[6] While this does not affect the mass of the C-D4 labeled standard itself, it highlights the molecule's interaction with protic environments that are the root cause of deuterium exchange. The conditions that promote the exchange of these N-H protons (high pH, high temperature) can also, under more extreme circumstances, threaten the stability of the C-D label.

Q3: What are the primary factors that accelerate the loss of my deuterium labels?

A: Three main environmental factors govern the rate of deuterium exchange: pH, temperature, and solvent composition. Understanding and controlling these is the key to preserving your sample's isotopic integrity.

  • pH: The exchange reaction is catalyzed by both acid and base.[6] The rate of exchange is at its minimum at a low pH, typically between 2.5 and 3.0 for amide hydrogens. The rate increases significantly at neutral and, most dramatically, at basic pH levels.[1][6]

  • Temperature: Like most chemical reactions, the rate of deuterium exchange increases with temperature.[7] Keeping samples cold is a critical and straightforward way to slow down this process.

  • Solvent: Protic solvents, which contain exchangeable protons (e.g., water, methanol, ethanol), are the source of the hydrogen atoms that replace your deuterium labels. Aprotic solvents (e.g., acetonitrile, DMSO, chloroform) do not have exchangeable protons and are therefore ideal for sample storage and preparation when possible.[1][8]

Part 2: In-Depth Troubleshooting & Prevention

This section provides actionable strategies to mitigate deuterium exchange throughout your experimental workflow.

Guide 1: Optimizing Sample Preparation & Handling

Your sample is most vulnerable during preparation and handling, especially when working with aqueous biological matrices at physiological pH.

The Challenge: Activity-based protein profiling (ABPP) experiments with FP-Biotin often require incubation in biological lysates buffered at ~pH 7.4, which is a suboptimal condition for deuterium stability.[9]

The Solution: While the incubation must occur at a pH suitable for enzymatic activity, you must take deliberate steps to "quench" the exchange reaction immediately afterward.

  • Immediate pH Quenching: As soon as your incubation is complete, stop the exchange process by rapidly lowering the pH of the sample. The addition of a pre-chilled acidic solution (e.g., formic acid, trifluoroacetic acid) to a final pH of 2.5-3.0 is highly effective.[7][10] This not only stops the enzymatic reaction but also preserves the deuterium label during subsequent cleanup steps.

  • Maintain Low Temperatures: Perform all sample handling steps on ice.[11] Use pre-chilled tubes, pipette tips, and buffers. If you are using a refrigerated centrifuge for pelleting, ensure it is pre-cooled to 4°C.

  • Minimize Time in Aqueous Buffers: Plan your workflow to minimize the time your sample spends in high-pH, aqueous environments. Have all reagents and equipment ready before you start the experiment to avoid delays.

Diagram: Factors Influencing Deuterium Exchange

Key Factors Driving Deuterium Exchange cluster_factors Environmental Factors cluster_outcome Consequences pH High or Neutral pH (e.g., pH > 7) Exchange Accelerated D-H Exchange pH->Exchange Temp Elevated Temperature (e.g., Room Temp or Higher) Temp->Exchange Solvent Protic Solvents (Water, Methanol) Solvent->Exchange Loss Loss of Isotopic Integrity & Inaccurate Quantification Exchange->Loss Leads to

Caption: Environmental factors that accelerate unwanted D-H exchange.

Guide 2: LC-MS Method Development Considerations

The analytical stage itself can introduce opportunities for back-exchange.

  • Mobile Phase Composition: While reversed-phase chromatography necessitates aqueous mobile phases, using D₂O in your mobile phase is a powerful (though expensive) strategy to prevent back-exchange on-column. If this is not feasible, ensure your mobile phase is sufficiently acidic (e.g., 0.1% formic acid, pH ~2.7) to keep the exchange rate low.

  • Autosampler Temperature: Use a cooled autosampler set to 4°C. Leaving samples at room temperature in the autosampler for extended periods, especially in aqueous mobile phase, will lead to progressive deuterium loss over the course of a long run sequence.

  • Chromatographic Speed: Whenever possible, use shorter, faster LC gradients. Reducing the time the analyte is exposed to the protic mobile phase at ambient or elevated column temperatures can significantly reduce the opportunity for exchange.[12]

Table 1: Solvent Choice and its Impact on Deuterium Stability
Solvent TypeExamplesRisk of D-H ExchangeRecommended Use Case for this compound
Aprotic Acetonitrile (ACN), Dimethyl Sulfoxide (DMSO), Dichloromethane (DCM)Minimal Reconstitution of lyophilized powder, long-term stock solution storage.
Protic Water (H₂O), Methanol (MeOH), Ethanol (EtOH), Buffers (PBS, Tris)High Use only when experimentally required (e.g., biological incubation). Minimize exposure time and work at low temperatures.
Deuterated Deuterium Oxide (D₂O), Methanol-d4 (CD₃OD)Minimal (Prevents Exchange) Ideal for diluting samples for direct infusion or as a component of LC-MS mobile phases to actively prevent exchange.
Guide 3: Proper Storage and Reconstitution of this compound

Long-term stability starts with how you handle the standard from day one.

  • Initial Reconstitution: Reconstitute the lyophilized powder in a high-quality, anhydrous aprotic solvent like DMSO or acetonitrile.[13] Do not use aqueous buffers for creating your primary stock solution.

  • Inert Atmosphere: Many anhydrous solvents are hygroscopic and can absorb atmospheric moisture, which introduces a source of protons.[8] After creating your stock solution, overlay the vial with an inert gas like argon or dry nitrogen before sealing.

  • Aliquoting and Storage: Prepare single-use aliquots of your stock solution to avoid repeated freeze-thaw cycles. A single freeze-thaw cycle can introduce condensed moisture into your stock. Store these aliquots at -20°C or -80°C in tightly sealed vials.

Part 3: Protocols & Methodologies
Protocol 1: Reconstitution and Aliquoting of this compound

This protocol is designed to maximize the long-term stability of your primary standard.

  • Equilibration: Allow the vial of lyophilized this compound to come to room temperature before opening. This prevents condensation of atmospheric moisture on the cold powder.

  • Solvent Addition: Using a gas-tight syringe, add the required volume of anhydrous DMSO or acetonitrile to achieve your desired stock concentration (e.g., 10 mM).

  • Dissolution: Gently vortex the vial until the powder is completely dissolved.

  • Aliquoting: Immediately dispense the solution into single-use, low-binding microcentrifuge tubes.

  • Inert Gas Purge: Briefly flush the headspace of each aliquot tube with dry argon or nitrogen gas.

  • Sealing and Storage: Tightly cap each tube and store at -80°C.

Diagram: Recommended Workflow for Handling this compound

cluster_prep Preparation & Storage cluster_exp Experiment cluster_analysis Analysis Reconstitute 1. Reconstitute in Aprotic Solvent (e.g., DMSO) Aliquot 2. Aliquot & Store at -80°C under Inert Gas Reconstitute->Aliquot Incubate 3. Incubate with Sample (e.g., Lysate, pH 7.4) ON ICE Aliquot->Incubate Quench 4. Quench Reaction with Cold Acid (to pH ~2.5-3.0) Incubate->Quench Cleanup 5. Sample Cleanup (Keep Cold & Acidic) Quench->Cleanup LCMS 6. LC-MS Analysis (Cooled Autosampler, Acidic Mobile Phase) Cleanup->LCMS

Caption: A workflow designed to minimize deuterium exchange at every step.

Protocol 2: Sample Preparation for ABPP with Minimal Back-Exchange

This protocol integrates exchange-prevention steps into a typical ABPP workflow.

  • Prepare Lysate: Prepare your biological lysate according to your standard protocol. Ensure all buffers are pre-chilled and keep the lysate on ice.

  • Spike Internal Standard: Dilute your this compound stock solution into a pre-chilled, appropriate buffer immediately before adding it to the lysate.

  • Incubation: Add the this compound to the lysate and incubate for the desired time (e.g., 30 minutes) at the required temperature. If possible, perform this incubation at a lower temperature (e.g., 4°C or room temperature instead of 37°C) if it does not compromise the enzymatic labeling.

  • Quench and Acidify: Stop the reaction by adding a pre-chilled quenching solution. A highly effective quench solution is 1 volume of 1.0% trifluoroacetic acid (TFA) in acetonitrile. This simultaneously precipitates protein, acidifies the sample to pH < 3, and dilutes the protic solvent.

  • Downstream Processing: Proceed with your standard downstream workflow (e.g., protein precipitation, click chemistry, enrichment). Crucially, ensure all buffers used during these steps are maintained at a low pH and that samples are kept cold whenever possible.

  • Final Sample Preparation: For the final resuspension before LC-MS analysis, use a solution that matches the initial mobile phase conditions, typically an acidic, high-organic solvent (e.g., 95:5 Water:ACN with 0.1% Formic Acid).

By diligently controlling pH, temperature, and solvent exposure, you can effectively prevent deuterium exchange and ensure the integrity of your this compound standard, leading to more reliable and accurate quantitative data.

References
  • BenchChem. (2025). Troubleshooting Inaccurate Results with Deuterated Internal Standards: A Technical Support Guide. BenchChem Technical Notes.
  • Landvatter, S. W. (2013). Considerations in the selection of stable isotope labeled internal standards: Limitations of deuterated standards. 2nd International Conference and Exhibition on Metabolomics & Systems Biology. [Link]

  • Zhang, Y., et al. (2018). A millimeter water-in-oil droplet as an alternative back exchange prevention strategy for hydrogen/deuterium exchange mass spectrometry of peptides/proteins. Analyst. [Link]

  • Wikipedia. (2023). Hydrogen–deuterium exchange. [Link]

  • Walczak, M. A., & Wicha, J. (2021). Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers. Preparation of Internal Standards for Quantitative Analysis by LC-MS. Molecules. [Link]

  • Mayne, L., et al. (2011). Minimizing Back Exchange in the Hydrogen Exchange-Mass Spectrometry Experiment. Journal of the American Society for Mass Spectrometry. [Link]

  • Li, Z., et al. (1995). The pH dependence of hydrogen-deuterium exchange in trp repressor. Protein Science. [Link]

  • BenchChem. (2025). Navigating the Isotopic Landscape: A Technical Guide to the Safe Handling of Deuterated Compounds. BenchChem Technical Notes.
  • Heidary, D. K., et al. (2015). Applications of hydrogen deuterium exchange (HDX) for the characterization of conformational dynamics in light-activated photoreceptors. Frontiers in Molecular Biosciences. [Link]

  • Rob, T., et al. (2020). Avoiding H/D Scrambling with Minimal Ion Transmission Loss for HDX-MS/MS-ETD Analysis on a High-Resolution Q-TOF Mass Spectrometer. Journal of the American Society for Mass Spectrometry. [Link]

  • The Bumbling Biochemist. (2021). HDX-MS (Hydrogen Deuterium eXchange Mass Spectrometry) basic overview. YouTube. [Link]

  • Pharmaffiliates. This compound. [Link]

  • Liu, B., et al. (1997). Activity-based protein profiling: The serine hydrolases. Proceedings of the National Academy of Sciences. [Link]

  • Fry, D. C., et al. (1988). Exchange characteristics of the amide protons of d-biotin and derivatives. Journal of the American Chemical Society. [Link]

  • The Bumbling Biochemist. (2021). HDX-MS (Hydrogen Deuterium eXchange - Mass Spectrometry) –fundamentals. YouTube. [Link]

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Technical Support Center: Detecting FP-Biotin-d4 Mass Shift in Orbitrap Data

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals utilizing FP-Biotin-d4 in conjunction with high-resolution Orbitrap mass spectrometers. This resource is designed to provide in-depth, experience-driven guidance to navigate the intricacies of detecting the specific mass shift associated with this chemical probe. Here, we move beyond simple protocols to explain the underlying principles, helping you troubleshoot effectively and ensure the integrity of your experimental results.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions and concerns when working with this compound and Orbitrap systems.

Q1: What is the precise monoisotopic mass of this compound, and what is the expected mass shift upon covalent modification?

A1: The molecular formula for this compound is C₂₇H₄₆D₄FN₄O₅PS, with a monoisotopic molecular weight of approximately 596.77 Da.[1][2] The fluorophosphonate (FP) group is the reactive moiety that covalently binds to the active site of certain enzymes, such as serine hydrolases.[3][4] Upon reaction with a serine residue, the fluorine atom is lost, and the ethoxy group is displaced. The resulting modification adds a specific mass to the peptide.

To calculate the precise mass shift, one must consider the atoms from the probe that are covalently attached to the amino acid residue. The core structure that adducts to a serine residue, for example, results in a mass addition that must be precisely defined as a variable modification in your search software. The deuterium labeling (d4) is a key feature for distinguishing the probe from endogenous modifications.

Q2: Why is a high-resolution instrument like an Orbitrap necessary for this type of experiment?

A2: High-resolution, accurate-mass (HRAM) instruments like the Thermo Scientific Orbitrap are critical for several reasons:

  • Mass Accuracy: Orbitrap mass analyzers routinely achieve sub-ppm mass accuracy.[5][6] This is essential to confidently distinguish the this compound modification from other potential post-translational modifications (PTMs) or noise. For example, the ability to resolve nearly isobaric PTMs, such as acetylation and trimethylation, highlights the power of high resolution.[7]

  • Resolution: High resolution allows for the separation of isotopic peaks, which is crucial for determining the charge state of a peptide and confirming the presence of the deuterium-labeled probe.[7][8]

  • Sensitivity: Orbitraps offer excellent sensitivity, which is vital for detecting low-abundance peptides that may be labeled with the probe.[5]

Q3: Which software platforms are recommended for analyzing Orbitrap data to identify the this compound mass shift?

A3: Several software suites are well-suited for this task. The choice often depends on the experimental workflow (DDA, DIA) and user preference.

  • Thermo Scientific Proteome Discoverer™: This is a comprehensive platform designed for Orbitrap data, integrating various search engines like SEQUEST and Mascot.[9][10] It allows for the definition of custom or "unrestricted" modifications to find the specific mass shift of this compound.

  • MaxQuant: A popular free-to-use platform for quantitative proteomics, MaxQuant is highly effective for identifying PTMs and can be configured to search for the specific mass addition of the this compound probe.[9]

  • FragPipe: An ultrafast and comprehensive proteomics pipeline that includes the MSFragger search engine, capable of open searches to discover unexpected mass shifts.[11]

  • Specialized Software: For complex PTM analysis, tools like TopDownProteomics for intact protein analysis or other specialized software for covalent labeling might be employed.[10][12]

Q4: What are the most common reasons for failing to detect the this compound mass shift?

A4: Failure to detect the labeled peptides can stem from several factors:

  • Inefficient Labeling: The probe may not have reacted efficiently with the target proteins due to issues with protein activity, probe concentration, or reaction conditions.[3]

  • Poor Enrichment: The biotin tag allows for enrichment using streptavidin beads. However, this step can be a source of sample loss or high background if not optimized.[13][14]

  • Suboptimal Mass Spectrometry Settings: The instrument parameters may not be optimized for the detection of modified peptides, which can sometimes be of low abundance or have altered ionization properties.[15]

  • Incorrect Data Analysis Parameters: The mass shift may be present in the raw data, but the search parameters in the analysis software are not correctly configured to identify it. This includes setting the correct variable modification mass and appropriate mass tolerances.

Section 2: Troubleshooting Guide

This guide provides a structured approach to resolving common issues encountered during the detection of this compound labeled peptides.

Issue 1: No or very few labeled peptides are identified.

This is a multifaceted problem that requires a systematic investigation of the entire workflow.

Logical Troubleshooting Workflow

A Start: No Labeled Peptides Detected B Verify Protein Activity & Probe Integrity A->B Is target active? Is probe fresh? B->A No, resolve and restart C Optimize Labeling Reaction Conditions B->C Yes C->B Re-evaluate D Assess Enrichment Efficiency (Western Blot) C->D Reaction Optimized D->C Low/No Signal, re-optimize E Refine MS Acquisition Parameters D->E Enrichment Confirmed E->D Re-acquire data F Check Data Analysis Settings E->F Data Acquired F->E Re-process data G Successful Identification F->G Parameters Correct

Caption: A typical data-dependent acquisition (DDA) workflow for Orbitrap-based proteomics.

Recommended Orbitrap Settings
ParameterRecommended SettingRationale
Full MS Resolution 60,000 - 120,000 at m/z 200To ensure high mass accuracy and resolve isotopic envelopes. [5][7]
Full MS AGC Target 1e6 - 3e6To ensure a stable and sufficient ion population for high-quality spectra.
MS/MS Resolution 15,000 - 30,000 at m/z 200A balance between scan speed and fragment mass accuracy.
MS/MS AGC Target 5e4 - 1e5To prevent overfilling the C-trap and ensure good quality MS/MS spectra.
TopN 10 - 20The number of most intense precursors selected for fragmentation in each cycle.
Isolation Window 1.2 - 1.6 m/zTo isolate the precursor ion of interest for fragmentation.
Collision Energy (HCD) Normalized Collision Energy (NCE) of 27-30%A good starting point for peptide fragmentation; may require optimization.
Dynamic Exclusion 30 - 45 secondsTo prevent repeated fragmentation of the most abundant peptides and allow for the selection of lower-abundance species.
Data Analysis in Proteome Discoverer
  • Create a New Workflow: Use a template that includes spectrum processing, database searching (e.g., SEQUEST HT), and post-processing (e.g., Percolator for FDR assessment).

  • Define Variable Modification:

    • Go to the modification definition section.

    • Create a new modification for the this compound adduct.

    • Specify the exact monoisotopic mass addition.

    • Specify the target amino acid(s) (e.g., Serine, Tyrosine). [16]3. Set Search Parameters:

    • Select your protein sequence database (e.g., Swiss-Prot).

    • Set precursor mass tolerance to 5-10 ppm.

    • Set fragment mass tolerance to 0.02 Da (for Orbitrap HCD).

    • Select your newly defined this compound modification as a variable modification.

    • Include other relevant modifications (e.g., carbamidomethyl on Cysteine as fixed, oxidation on Methionine as variable).

  • Review Results: After the search is complete, filter your results for peptides that contain the this compound modification. Manually inspect the MS/MS spectra to confirm the quality of the peptide-spectrum match (PSM), looking for a good series of b- and y-ions that support the sequence assignment.

By following this comprehensive guide, you will be better equipped to design, execute, and troubleshoot your experiments involving the detection of this compound mass shifts using Orbitrap mass spectrometry, ultimately leading to more robust and reliable scientific outcomes.

References

  • Vertex AI Search. (n.d.). Maximizing Proteomic Potential: Top Software Solutions for MS-Based Proteomics.
  • Krey, J. F., et al. (2014). High Resolution Is Not a Strict Requirement for Characterization and Quantification of Histone Post-Translational Modifications. Journal of Proteome Research. Retrieved February 20, 2026, from [Link]

  • bioRxiv. (2021, March 18). Detectability of biotin tags by LC-MS/MS. Retrieved February 20, 2026, from [Link]

  • Wikipedia. (n.d.). List of mass spectrometry software. Retrieved February 20, 2026, from [Link]

  • Lee, T. D., et al. (2005). Mass spectrometric detection of biotinylated peptides captured by avidin functional affinity electrophoresis. Rapid Communications in Mass Spectrometry. Retrieved February 20, 2026, from [Link]

  • Agilent. (n.d.). Proteomics Data Analysis. Retrieved February 20, 2026, from [Link]

  • Qin, S., et al. (2014). Direct Detection of Biotinylated Proteins by Mass Spectrometry. Journal of Proteome Research. Retrieved February 20, 2026, from [Link]

  • Pharmaffiliates. (n.d.). This compound. Retrieved February 20, 2026, from [Link]

  • Loo, J. A., et al. (2005). Mass measurement accuracy of the Orbitrap in intact proteome analysis: Optimal mass tolerance to interpret Orbitrap mass spectra. Analytical Chemistry. Retrieved February 20, 2026, from [Link]

  • Qin, S., et al. (2014). Direct Detection of Biotinylated Proteins by Mass Spectrometry. ACS Publications. Retrieved February 20, 2026, from [Link]

  • The Nesvizhskii Lab. (n.d.). FragPipe. Retrieved February 20, 2026, from [Link]

  • P4EU. (2019, October 11). Troubleshooting streptavidin enrichment of biotinylated proteins. Retrieved February 20, 2026, from [Link]

  • Mann, M., & Kelleher, N. L. (2008). Precision proteomics: The case for high resolution and high mass accuracy. PNAS. Retrieved February 20, 2026, from [Link]

  • Stanford University Mass Spectrometry. (2024, February 13). MS Data Quality. Retrieved February 20, 2026, from [Link]

  • Thompson, J. W., et al. (2005). Covalent binding of the organophosphorus agent FP-biotin to tyrosine in eight proteins that have no active site serine. Journal of the American Society for Mass Spectrometry. Retrieved February 20, 2026, from [Link]

  • ResearchGate. (2025, January 28). Problems with BioID technique using streptavidin magnetic beads?. Retrieved February 20, 2026, from [Link]

  • Liu, Y., et al. (1999). Activity-based protein profiling: The serine hydrolases. PNAS. Retrieved February 20, 2026, from [Link]

  • ResearchGate. (n.d.). Structure of FP-biotin (a fluorophosphonate tethered to a biotin via a long linker). Retrieved February 20, 2026, from [Link]

  • Ahmed, A. A. I. (n.d.). Novel methods using fluorophosphonate-biotin probe for quantification and profiling of serine hydrolases. Kumamoto University Repository. Retrieved February 20, 2026, from [Link]

  • Wang, Y., et al. (2021). Orbitool: a software tool for analyzing online Orbitrap mass spectrometry data. Atmospheric Measurement Techniques. Retrieved February 20, 2026, from [Link]

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  • ResearchGate. (n.d.). Evaluation of chemical probes using ABPP approach. Retrieved February 20, 2026, from [Link]

  • Espino, J. A., et al. (2024). Covalent Labeling Automated Data Analysis Platform for High Throughput in R (coADAPTr): A Proteome-Wide Data Analysis Platform for Covalent Labeling Experiments. Journal of the American Society for Mass Spectrometry. Retrieved February 20, 2026, from [Link]

  • Chen, Z., et al. (2015). Studying Protein-Protein Interactions by Biotin AP-Tagged Pulldown and LTQ-Orbitrap Mass Spectrometry. Methods in Molecular Biology. Retrieved February 20, 2026, from [Link]

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  • Ouerdane, L., et al. (2020). Potential of Fourier Transform Mass Spectrometry (Orbitrap and Ion Cyclotron Resonance) for Speciation of the Selenium Metabolome in Selenium-Rich Yeast. Frontiers in Chemistry. Retrieved February 20, 2026, from [Link]

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Validation & Comparative

A Researcher's Guide to Quantitative Proteomics: FP-Biotin-d4 vs. SILAC

Author: BenchChem Technical Support Team. Date: February 2026

In the dynamic field of drug discovery and cellular biology, understanding the quantitative changes in the proteome is paramount. Two powerful techniques, FP-Biotin-d4 and Stable Isotope Labeling by Amino acids in Cell culture (SILAC), offer distinct approaches to achieving this. This guide provides a detailed comparison of these methods, offering insights into their mechanisms, applications, and the experimental rationale to help researchers make informed decisions for their quantitative proteomics studies.

The Foundation: Why Quantitative Proteomics?

Mass spectrometry-based proteomics has become an indispensable tool, but it is not inherently quantitative.[1][2] Variations in sample processing and the physicochemical properties of peptides can lead to differences in mass spectrometric response.[1] To overcome this, stable isotope labeling methods have been developed to allow for the relative quantification of proteins from different samples within the same mass spectrometry analysis, thereby reducing variability.[1][2]

Understanding the Contenders

SILAC: The Metabolic Labeling Gold Standard

SILAC is a metabolic labeling technique where cells are cultured in media containing "light" (natural) or "heavy" (stable isotope-labeled) essential amino acids, such as arginine and lysine.[1][3][4] Over several cell divisions, these labeled amino acids are incorporated into all newly synthesized proteins.[2][4][5] For a typical experiment, two cell populations are grown in either "light" or "heavy" media. After experimental treatment, the cell populations are mixed, and the proteins are extracted, digested, and analyzed by mass spectrometry.[1][3] The relative abundance of a protein between the two samples is determined by comparing the signal intensities of the "light" and "heavy" peptide pairs.[1][6]

Key Advantages of SILAC:

  • High Accuracy and Reproducibility: Mixing samples at the cell or protein lysate level early in the workflow minimizes experimental variability, leading to highly accurate and reproducible quantification.[1][7][8]

  • In Vivo Labeling: The labeling occurs within living cells, providing a more accurate representation of the cellular physiological state without the need for chemical modifications that could introduce bias.[9][10]

  • Broad Applicability in Cell Culture: SILAC is widely used to study protein expression changes, post-translational modifications (PTMs), protein-protein interactions, and protein turnover in various cell culture systems.[1][3][7][11]

Limitations of SILAC:

  • Requirement for Cell Division: Traditional SILAC requires cells to undergo multiple divisions to achieve complete labeling, making it unsuitable for non-dividing or slow-dividing cells like primary neurons.[8][9][12]

  • Cost and Complexity: The use of isotope-labeled amino acids and specialized media can be expensive, especially for large-scale experiments.[8][10] Data analysis can also be complex.[9]

  • Limited to Cultured Cells: Standard SILAC is primarily applicable to in vitro cell culture, limiting its use for tissue or fluid samples.[9][10]

This compound: An Activity-Based Probe for Targeted Quantification

This compound is a type of activity-based probe (ABP). Specifically, it is a fluorophosphonate (FP) probe linked to biotin.[13][14][15] The FP moiety covalently binds to the active site of specific enzyme families, most notably serine hydrolases.[13][14][15] This labeling is activity-dependent, meaning it only targets active enzymes.[14] The biotin tag allows for the enrichment of these labeled proteins using streptavidin beads.[13][16] The "d4" indicates the presence of four deuterium atoms, which serve as the heavy isotope for quantitative mass spectrometry analysis, similar to the principle of SILAC.

While "FP-Biotin" is a well-established probe for activity-based protein profiling (ABPP), the "d4" variant for quantitative applications is a more specialized tool. The general workflow involves treating one cell or lysate sample with the "light" (d0) probe and another with the "heavy" (d4) probe. After labeling, the samples are combined, the biotin-tagged proteins are enriched, and then analyzed by mass spectrometry to quantify the relative activity of the targeted enzymes.

Key Advantages of this compound:

  • Measures Enzyme Activity: Unlike methods that measure protein abundance, this compound directly assesses the functional state of enzymes, providing a more accurate picture of their biological roles.[16][17]

  • Applicable to Complex Samples: This approach can be used on cell lysates, intact cells, and even tissue homogenates, offering broader applicability than traditional SILAC.[16][18]

  • Temporal Control: Labeling can be performed at specific time points, offering high temporal resolution for studying dynamic changes in enzyme activity.

Limitations of this compound:

  • Targeted Scope: FP-probes are designed to target specific enzyme classes, primarily serine hydrolases, and will not provide a global, proteome-wide quantification.[13][14]

  • Potential for Off-Target Labeling: While highly selective, there is a possibility of the probe reacting with other nucleophilic residues, such as tyrosine, which could complicate data interpretation.[19]

  • Indirect Quantification of Abundance: Changes in labeling could be due to alterations in enzyme activity, protein expression, or both. Distinguishing between these requires careful experimental design.

Head-to-Head Comparison

FeatureSILACThis compound
Principle Metabolic incorporation of stable isotope-labeled amino acids.Covalent, activity-dependent labeling of enzyme active sites with an isotope-tagged probe.
Measurement Relative protein abundance.Relative enzyme activity.
Scope Proteome-wide.Targeted (e.g., serine hydrolases).
Applicability Primarily dividing cells in culture.Cell lysates, tissues, non-dividing cells.
Temporal Resolution Limited by the rate of protein turnover and cell division.High, labeling can be performed at precise times.
Experimental Complexity Requires lengthy cell culture for complete labeling.Shorter labeling times, but requires enrichment steps.
Key Advantage High accuracy for global proteome quantification.Direct measurement of the functional state of enzymes.
Key Limitation Not suitable for non-dividing cells or tissues.Provides information on a specific class of proteins, not the entire proteome.

Experimental Workflows

SILAC Workflow

The SILAC workflow is a well-established method for quantitative proteomics.

SILAC_Workflow cluster_0 Cell Culture & Labeling cluster_1 Experimental Treatment A1 Population A: 'Light' Medium (e.g., 12C6-Arg, 12C6-Lys) B1 Control Treatment A1->B1 A2 Population B: 'Heavy' Medium (e.g., 13C6-Arg, 13C6-Lys) B2 Experimental Treatment A2->B2 C Combine Equal Numbers of Cells B1->C B2->C D Cell Lysis & Protein Extraction C->D E Protein Digestion (e.g., with Trypsin) D->E F LC-MS/MS Analysis E->F G Data Analysis: Quantify Heavy/Light Peptide Ratios F->G FP_Biotin_Workflow cluster_0 Sample Preparation & Labeling A1 Sample A (Control): Incubate with 'Light' FP-Biotin B Combine Samples A1->B A2 Sample B (Treated): Incubate with 'Heavy' this compound A2->B C Enrich Biotinylated Proteins (Streptavidin Affinity Purification) B->C D On-Bead Digestion C->D E LC-MS/MS Analysis D->E F Data Analysis: Quantify Heavy/Light Labeled Peptides E->F

Sources

A Senior Application Scientist's Guide to Validating Inhibitor Selectivity with Fluorescence Polarization Competition Assays

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery and chemical biology, an inhibitor's worth is defined not only by its potency against its intended target but equally by its selectivity across a vast landscape of related proteins. Poor selectivity can lead to off-target effects, confounding experimental results and potentially causing toxicity in therapeutic applications. Therefore, robust, quantitative, and scalable methods for assessing inhibitor selectivity are indispensable.

This guide provides an in-depth exploration of the Fluorescence Polarization (FP) competition assay, a powerful and widely adopted biophysical technique for characterizing inhibitor-target interactions. We will delve into the theoretical underpinnings of FP, provide a detailed, field-tested experimental protocol, and objectively compare its performance against alternative methods, empowering researchers to make informed decisions for their specific research needs.

The Cornerstone of Drug Discovery: Understanding Inhibitor Selectivity

The goal of targeted therapy is to modulate the activity of a specific protein, often an enzyme like a kinase, to achieve a therapeutic outcome. However, many protein families, such as the human kinome, share significant structural similarity, particularly in their active sites.[1] An inhibitor designed for one kinase may inadvertently bind to and inhibit dozens of others, a phenomenon known as promiscuity or polypharmacology.[2]

Validating selectivity is crucial for several reasons:

  • Confidence in Research Tools: When using a chemical probe in preclinical studies, it is essential to ensure that the observed phenotype is a result of inhibiting the intended target and not an off-target protein.[2]

  • Predicting Clinical Safety: Off-target inhibition is a major cause of adverse drug reactions. Early and comprehensive selectivity profiling can help identify and mitigate potential safety liabilities.[1]

  • Structure-Activity Relationship (SAR) Guidance: Understanding how structural modifications to a compound affect its selectivity profile guides medicinal chemists in designing more specific and potent molecules.

Biochemical assays are the preferred method for initial selectivity profiling because the readout can be directly and confidently linked to a specific protein target.[2]

The Principle of Fluorescence Polarization (FP)

Fluorescence Polarization is a solution-based technique that measures the change in the rotational speed of a fluorescent molecule upon binding to another, larger molecule.[3] The principle is elegant in its simplicity:

  • Excitation: A fluorescently-labeled molecule (the "probe" or "tracer") is excited with plane-polarized light.

  • Rotation and Emission: While in its excited state, the molecule tumbles and rotates in solution. It then emits light in a different plane.

  • Detection: The emitted light is measured through polarizing filters oriented both parallel and perpendicular to the initial excitation plane.

The degree of polarization is inversely proportional to the molecule's tumbling rate.

  • Small, Free-tumbling Molecules: A small, unbound fluorescent probe rotates rapidly, significantly depolarizing the emitted light. This results in a low FP signal .[4]

  • Large, Bound Molecules: When the probe binds to a large protein, its rotation is constrained and slows dramatically. This results in a higher proportion of emitted light remaining in the same plane as the excitation light, yielding a high FP signal .[3][4]

This size-dependent change in polarization allows for the direct, real-time monitoring of binding events in a homogeneous "mix-and-read" format.[3][5]

cluster_0 Low Polarization State cluster_1 High Polarization State Probe Fluorescent Probe (Small, Fast Tumbling) LowFP Low FP Signal Probe->LowFP Rapid Rotation Depolarizes Light Complex Protein-Probe Complex (Large, Slow Tumbling) Probe->Complex Binding HighFP High FP Signal Complex->HighFP Slow Rotation Maintains Polarization Protein Target Protein Protein->Complex HighFP High FP State Protein Probe LowFP Low FP State Protein Inhibitor Probe HighFP->LowFP  Inhibitor Competes &  Displaces Probe Inhibitor Test Inhibitor

Caption: FP Competition Assay Workflow.

A Note on Probe Chemistry: "FP-Biotin-d4"

The term "this compound" suggests a specific chemical tool. Let's deconstruct this:

  • FP: Refers to the Fluorescence Polarization technique.

  • Biotin: A common chemical tag. In the context of FP, a biotinylated probe could be used with a streptavidin-fluorophore system, although direct fluorescent labeling is more common. It is crucial to distinguish this from "FP-biotin" activity-based probes (ABPs) which are used to covalently label serine hydrolases and are often analyzed by gel electrophoresis, not typically in reversible FP competition assays. [6][7][8][9]Endogenous biotin in some tissues can also be a source of background signal in biotin-based detection systems. * d4: Refers to the presence of four deuterium atoms. Deuteration is a common strategy in medicinal chemistry to alter metabolic stability or for use as an internal standard in mass spectrometry. It has no functional role in a fluorescence polarization assay.

For the purposes of this guide, we will focus on the general principles of using a fluorescently-labeled probe in an FP competition assay, as this is the core requirement of the technique.

Experimental Protocol: Determining Inhibitor IC50

This protocol outlines a self-validating system. The initial characterization of the probe-target interaction is essential for setting up a robust and sensitive competition assay.

Part 1: Probe Saturation and Kd Determination

Causality: Before you can measure competition, you must understand the binding affinity of your fluorescent probe for the target protein. This experiment determines the probe's dissociation constant (Kd) and establishes the optimal protein concentration for the competition assay, which is typically at or near the probe's Kd value to ensure a stable signal that is sensitive to displacement. [10] Methodology:

  • Preparation: Prepare a serial dilution of the target protein in your chosen assay buffer.

  • Assay Plate Setup: In a suitable microplate (e.g., black, low-volume 384-well), add a fixed, low concentration of the fluorescent probe to each well. A good starting point is 1-10 nM.

  • Protein Titration: Add the serially diluted protein to the wells. Include "probe only" (no protein) and "buffer only" controls.

  • Incubation: Incubate the plate at room temperature for the recommended time to reach binding equilibrium (typically 30-60 minutes), protected from light.

  • Data Acquisition: Read the plate on a fluorescence polarization-capable plate reader.

  • Analysis: Plot the FP signal (in millipolarization units, mP) against the protein concentration. Fit the data to a one-site binding equation to determine the Kd. The resulting curve should be sigmoidal. [11]

Part 2: The Inhibitor Competition Assay

Causality: This part of the protocol uses the optimized conditions from Part 1 to measure how effectively your test compound displaces the probe, allowing for the calculation of its IC50.

Methodology:

  • Preparation: Prepare a serial dilution of your test inhibitor (and any control compounds) in 100% DMSO. Then, make an intermediate dilution of these compounds in assay buffer. This minimizes the final DMSO concentration in the assay, which should be kept constant across all wells (typically ≤1%). [10]2. Assay Plate Setup:

    • Test Wells: Add the serially diluted inhibitor.

    • Positive Control (No Inhibition): Add buffer with the same final DMSO concentration instead of inhibitor. This defines the high FP signal (100% binding).

    • Negative Control (100% Inhibition): Add buffer without protein. This defines the low FP signal (0% binding).

  • Reagent Addition: Add the target protein (at the pre-determined concentration from Part 1) to all wells except the negative control.

  • Probe Addition: Add the fluorescent probe (at the fixed concentration from Part 1) to all wells.

  • Incubation: Incubate the plate to allow the reaction to reach equilibrium.

  • Data Acquisition: Read the FP signal.

  • Analysis:

    • Normalize the data using your positive and negative controls.

    • Plot the normalized FP signal versus the logarithm of the inhibitor concentration.

    • Fit the data using a four-parameter logistic (sigmoidal dose-response) equation to determine the IC50 value, which is the concentration of inhibitor required to displace 50% of the bound probe.

A Comparative Guide to Selectivity Assays

FP is an excellent choice for many applications, particularly high-throughput screening (HTS) and lead optimization, due to its speed, low cost, and homogeneous format. [3][4][5]However, no single technique tells the whole story. Orthogonal assays are crucial for validating hits and gaining a deeper mechanistic understanding. [3]

Assay Type Principle Throughput Material Consumption Information Provided Key Advantages Key Limitations
Fluorescence Polarization (FP) Measures molecular rotation changes upon binding. [3] High Low (nM protein) Binding Affinity (Kd, Ki) Homogeneous, cost-effective, real-time possible. [5] Requires a fluorescent probe; susceptible to compound interference.
Surface Plasmon Resonance (SPR) Detects mass changes on a sensor surface as molecules bind. [12][13] Medium Medium (µg protein) Kinetics (kon, koff), Affinity (Kd) Label-free, provides detailed kinetic data. [14] Protein must be immobilized; can have mass transport limitations.
Isothermal Titration Calorimetry (ITC) Measures heat changes upon molecular binding. Low High (mg protein) Thermodynamics (ΔH, ΔS), Affinity (Kd), Stoichiometry (n) Label-free, "gold standard" for thermodynamics. [14] Very low throughput, high material consumption.
Thermal Shift Assay (TSA / DSF) Measures changes in protein melting temperature upon ligand binding. [15] High Low Binding (qualitative/relative) Label-free, simple, good for screening. Indirect measure of binding; not all binding events cause a shift.
Enzymatic Activity Assays Measures the rate of product formation or substrate consumption. [14][15] High Low Functional Inhibition (IC50) Measures functional consequence of binding. Requires specific substrates and detection reagents; indirect measure of affinity.

| Cell-Based Target Engagement | Measures inhibitor binding to its target within a live cell (e.g., NanoBRET, CETSA). [15]| Medium | Medium | Cellular Potency, Occupancy | Physiologically relevant context (measures permeability, etc.). | More complex assay development; indirect target engagement. |

Start What is your research goal? HTS High-Throughput Screening (>10,000 compounds) Start->HTS Screening large libraries LeadOpt Lead Optimization & SAR Studies Start->LeadOpt Characterizing affinity of focused library Mechanism Detailed Mechanistic Understanding Start->Mechanism Understanding binding kinetics/thermodynamics Cellular Confirm Cellular Activity & Target Engagement Start->Cellular Validating in a physiological context FP FP Competition Assay HTS->FP Activity Activity Assay HTS->Activity TSA Thermal Shift Assay (TSA) HTS->TSA LeadOpt->FP SPR Surface Plasmon Resonance (SPR) LeadOpt->SPR Mechanism->SPR ITC Isothermal Titration Calorimetry (ITC) Mechanism->ITC CellAssay Cell-Based Assay (e.g., NanoBRET) Cellular->CellAssay

Caption: Decision guide for selecting a selectivity assay.

Conclusion

The Fluorescence Polarization competition assay is a robust, sensitive, and highly versatile tool for the quantitative assessment of inhibitor selectivity. Its homogeneous, mix-and-read format makes it particularly well-suited for medium- to high-throughput applications, providing essential affinity data that drives drug discovery projects forward. While it is crucial to complement FP data with orthogonal methods to build a complete picture of an inhibitor's behavior, its balance of speed, cost, and quantitative power makes it an indispensable first-line technique for any researcher working to validate and optimize targeted inhibitors.

References

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  • Liu, Y., et al. (1999). Activity-based protein profiling: The serine hydrolases. Proceedings of the National Academy of Sciences. [Link]

  • Journal of the Taiwan Institute of Chemical Engineers. (2023). Using flow cytometry to develop a competitive assay for the detection of biotin. ScienceDirect. [Link]

  • ResearchGate. (2012). Advantages and drawbacks of different binding assays presented in this article. ResearchGate Publication. [Link]

  • Chilkoti Group. The D4 Assay: A Technology Platform for Point-of-Care Clinical Diagnosis. Duke University. [Link]

  • LabTests Online UK. Potential for Biotin interference in Immunoassays. LabTests Online UK. [Link]

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A Head-to-Head Comparison of FP-Biotin-d4 and FP-Alkyne for Activity-Based Protein Profiling

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers in Chemical Proteomics and Drug Development

In the dynamic field of chemical proteomics, activity-based protein profiling (ABPP) has emerged as a powerful strategy for the functional analysis of enzymes in their native biological context.[1][2] At the heart of this technique are activity-based probes (ABPs), which are engineered to covalently label the active sites of specific enzyme families.[3] Among the most widely used ABPs are those based on the fluorophosphonate (FP) warhead, which exhibits exquisite reactivity towards serine hydrolases, a large and functionally diverse enzyme class implicated in numerous physiological and pathological processes.[4][5]

This guide provides an in-depth, objective comparison of two prominent FP-based probes: FP-Biotin-d4 and FP-alkyne. We will delve into their respective mechanisms, performance characteristics, and ideal applications, supported by experimental data and established protocols. This analysis is designed to equip researchers, scientists, and drug development professionals with the critical insights needed to select the optimal probe for their experimental goals.

The Foundation: Activity-Based Protein Profiling with FP Probes

The fluorophosphonate moiety of FP probes acts as an irreversible inhibitor, forming a stable covalent bond with the catalytic serine residue within the active site of a serine hydrolase.[4] This labeling event is activity-dependent, meaning that only functionally active enzymes are targeted.[4] This crucial feature allows ABPP to provide a direct readout of enzyme function, a significant advantage over traditional proteomic approaches that measure protein abundance.[1]

The core FP warhead is typically appended with a reporter tag via a linker, enabling the detection, enrichment, and identification of the labeled enzymes. The choice of this reporter tag is a critical determinant of the probe's utility and the downstream analytical workflows that can be employed. This brings us to the central comparison of this guide: the well-established biotin-tagged probe versus the versatile alkyne-tagged probe designed for click chemistry.

This compound: The Direct Approach to Enrichment and Quantification

The FP-Biotin probe was a pioneering tool in the field of ABPP.[4] It features a biotin handle that allows for the highly specific and high-affinity capture of labeled proteins using streptavidin- or avidin-conjugated beads.[4][6] This enrichment is a crucial step for subsequent analysis by mass spectrometry (MS) or western blotting.

The "-d4" designation in this compound signifies that the biotin tag contains four deuterium atoms. This stable isotope labeling makes the probe particularly valuable for quantitative mass spectrometry-based proteomics.[] In a typical quantitative ABPP experiment, two different cell or tissue samples (e.g., treated vs. untreated) can be labeled with the "heavy" (d4) and "light" (d0 or unlabeled) versions of the FP-Biotin probe, respectively. The samples are then combined, and the labeled proteins are enriched and analyzed by MS. The mass difference between the heavy and light tags allows for the precise relative quantification of the activity of individual serine hydrolases between the two samples.[][8]

Key Features of this compound:

  • Direct Enrichment: The biotin tag allows for a straightforward, one-step enrichment of labeled proteins.[4]

  • Quantitative Capabilities: The deuterium labeling enables accurate relative quantification of enzyme activity in comparative proteomic studies.[]

  • Established Workflows: Protocols for FP-Biotin-based ABPP are well-documented and widely used.[4][6]

Limitations:

  • Steric Hindrance: The biotin tag is relatively bulky, which can potentially reduce the probe's cell permeability and accessibility to the active sites of some enzymes.[9]

  • Inflexible Detection: The detection method is primarily limited to avidin/streptavidin-based techniques.

FP-Alkyne: The Versatile Tool for Bioorthogonal Ligation

The FP-alkyne probe represents a more modern and versatile approach to ABPP.[10] It features a small, bioorthogonal alkyne handle.[11] Bioorthogonal chemistry refers to reactions that can occur in a biological environment without interfering with native biochemical processes.[11] The alkyne group of the FP-alkyne probe can be specifically and efficiently ligated to a variety of reporter tags containing a complementary azide group via the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a "click chemistry" reaction.[12][13]

This two-step workflow offers significant advantages:

  • Enhanced Cell Permeability: The small size of the alkyne tag minimizes steric hindrance, leading to improved cell permeability and better access to enzyme active sites compared to bulkier tags like biotin.[9][10]

  • Modular and Flexible: A single FP-alkyne labeling experiment can be followed by the attachment of various azide-containing reporter tags, such as fluorescent dyes for imaging, biotin for enrichment, or other functionalities for specific applications.[14] This modularity allows for a wider range of downstream analyses from a single initial experiment.

  • Improved Labeling Efficiency: Studies have shown that the smaller FP-alkyne probe can exhibit significantly higher labeling efficiency compared to FP probes with larger reporter tags. For instance, a comparison with an FP-fluorescein probe revealed a 5- to 30-fold increase in labeling efficiency for the FP-alkyne probe.[10]

Limitations:

  • Two-Step Process: The workflow involves an additional click chemistry reaction step, which requires careful optimization of reaction conditions (e.g., copper catalyst, ligands, and reducing agents).[11][12]

  • Potential for Background: In some instances, particularly in cell lysates, the reagents used for click chemistry can lead to non-specific background signals.[11]

Performance Comparison: this compound vs. FP-Alkyne

FeatureThis compoundFP-AlkyneSupporting Evidence
Labeling Strategy One-step direct labelingTwo-step: labeling followed by click chemistry[4][10]
Cell Permeability Moderate; can be limited by the bulky biotin tag.High; the small alkyne tag enhances cell entry.[9][10]
Labeling Efficiency Good, but can be sterically hindered.Excellent; reported to be 5- to 30-fold higher than probes with larger tags.[10]
Versatility Limited to avidin/streptavidin-based detection and enrichment.High; can be conjugated to various reporter tags (fluorophores, biotin, etc.).[14]
Quantitative Proteomics Excellent; the d4 tag allows for direct isotopic labeling for relative quantification.Can be used for quantitative proteomics through isotopic labeling of the click-on tag or in combination with other quantitative methods.[3][]
Workflow Complexity Simpler; one-step labeling and enrichment.More complex; requires an additional, optimized click chemistry step.[4][12]
Potential for Off-Target Effects Potential for non-specific binding of the biotin tag.Click chemistry reagents can sometimes result in background signal.[11]

Experimental Workflows

Visualizing the Methodologies

This compound Workflow for Quantitative Proteomics

FP_Biotin_Workflow cluster_0 Sample Preparation & Labeling cluster_1 Enrichment & Digestion cluster_2 Analysis Sample1 Sample 1 (e.g., Control) Label1 Labeling 1 Sample1->Label1 Sample2 Sample 2 (e.g., Treated) Label2 Labeling 2 Sample2->Label2 Probe_light FP-Biotin (light) Probe_light->Label1 Probe_heavy This compound (heavy) Probe_heavy->Label2 Combine Combine Samples Label1->Combine Label2->Combine Enrich Streptavidin Enrichment Combine->Enrich Digest On-bead Digestion Enrich->Digest LCMS LC-MS/MS Analysis Digest->LCMS Quant Quantitative Analysis LCMS->Quant

A typical workflow for quantitative activity-based protein profiling using this compound.

FP-Alkyne Workflow with Click Chemistry

FP_Alkyne_Workflow cluster_0 Labeling cluster_1 Click Chemistry cluster_2 Downstream Analysis Sample Biological Sample Label In situ/In vitro Labeling Sample->Label Probe FP-Alkyne Probe->Label Click Click Reaction Label->Click Enrichment Enrichment (if Biotin tag) Click->Enrichment Imaging Fluorescence Imaging (if Fluorophore tag) Click->Imaging Azide_tag Azide-Reporter (e.g., Azide-Biotin, Azide-Fluorophore) Azide_tag->Click MS Mass Spectrometry Enrichment->MS

A versatile workflow for FP-alkyne probes, allowing for multiple downstream applications.

Detailed Experimental Protocols

Protocol 1: this compound Labeling for Quantitative Mass Spectrometry

Materials:

  • Cell or tissue lysates

  • This compound ("heavy") and FP-Biotin ("light") probes (e.g., 10 mM stock in DMSO)

  • Streptavidin-agarose beads

  • Wash buffers (e.g., PBS, high salt buffer, urea buffer)

  • Digestion buffer (e.g., Tris-HCl with urea)

  • Reducing agent (e.g., DTT)

  • Alkylating agent (e.g., iodoacetamide)

  • Trypsin

  • LC-MS/MS system

Procedure:

  • Protein Lysate Preparation: Prepare cell or tissue lysates in a suitable buffer (e.g., Tris-buffered saline). Determine protein concentration using a standard assay (e.g., BCA).

  • Probe Labeling:

    • For the "heavy" sample, add this compound to the lysate to a final concentration of 2-5 µM.

    • For the "light" sample, add FP-Biotin to the lysate to a final concentration of 2-5 µM.

    • Incubate both samples for 30-60 minutes at room temperature.[4]

  • Sample Combination and Enrichment:

    • Combine the "heavy" and "light" labeled lysates in a 1:1 protein ratio.

    • Add streptavidin-agarose beads and incubate for 1-2 hours at 4°C with gentle rotation to capture biotinylated proteins.

  • Washing: Pellet the beads by centrifugation and wash extensively with a series of buffers to remove non-specifically bound proteins. This typically includes washes with PBS, a high-salt buffer, and a denaturing buffer (e.g., 8M urea).

  • On-Bead Digestion:

    • Resuspend the beads in a digestion buffer containing a reducing agent (e.g., DTT) and incubate to reduce disulfide bonds.

    • Add an alkylating agent (e.g., iodoacetamide) to cap the free thiols.

    • Add trypsin and incubate overnight at 37°C to digest the proteins into peptides.

  • LC-MS/MS Analysis:

    • Collect the supernatant containing the tryptic peptides.

    • Analyze the peptides by LC-MS/MS.

  • Data Analysis: Use appropriate software to identify peptides and quantify the relative abundance of "heavy" and "light" labeled peptides to determine changes in serine hydrolase activity.

Protocol 2: FP-Alkyne Labeling and Click Chemistry for Fluorescence Imaging

Materials:

  • Live cells or cell lysate

  • FP-alkyne probe (e.g., 10 mM stock in DMSO)

  • Azide-fluorophore (e.g., 10 mM stock in DMSO)

  • Copper(II) sulfate (CuSO4)

  • Copper ligand (e.g., TBTA or THPTA)

  • Reducing agent (e.g., sodium ascorbate)

  • Fixative (e.g., paraformaldehyde)

  • Permeabilization buffer (e.g., Triton X-100 in PBS)

  • Fluorescence microscope

Procedure:

  • In-Cell Labeling (for live cells):

    • Treat cells with the FP-alkyne probe at a final concentration of 1-10 µM in cell culture media.

    • Incubate for a designated time (e.g., 1-4 hours) at 37°C.

  • Cell Fixation and Permeabilization:

    • Wash the cells with PBS.

    • Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

    • Wash again with PBS.

    • Permeabilize the cells with a permeabilization buffer for 10 minutes.

  • Click Chemistry Reaction:

    • Prepare the click chemistry reaction cocktail. A typical cocktail includes:

      • Azide-fluorophore (e.g., 25 µM)

      • CuSO4 (e.g., 1 mM)

      • Copper ligand (e.g., 1 mM)

      • Freshly prepared sodium ascorbate (e.g., 5 mM) in PBS.

    • Add the click cocktail to the fixed and permeabilized cells and incubate for 30-60 minutes at room temperature, protected from light.[12]

  • Washing and Imaging:

    • Wash the cells extensively with PBS.

    • Mount the coverslips on microscope slides with an appropriate mounting medium.

    • Image the cells using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore.

Conclusion and Recommendations

Both this compound and FP-alkyne are powerful tools for the study of serine hydrolase activity. The choice between them should be guided by the specific experimental goals.

Choose this compound when:

  • The primary goal is quantitative, comparative proteomics of serine hydrolase activity between two or more samples.

  • A well-established, straightforward workflow for enrichment and mass spectrometry is desired.

  • Cell permeability is not a major concern , or the experiments are conducted on cell lysates.

Choose FP-alkyne when:

  • High labeling efficiency and cell permeability are critical, especially for in-cell or in-vivo studies.

  • Versatility in downstream applications is needed, including fluorescence imaging, enrichment for mass spectrometry, or conjugation to other functional tags.

  • A modular approach is preferred, allowing for the use of a single labeling experiment for multiple types of analysis.

References

  • Ahmed, A. A. I. (n.d.). Novel methods using fluorophosphonate-biotin probe for quantification and profiling of serine hydrolases.
  • Liu, Y., Patricelli, M. P., & Cravatt, B. F. (1999). Activity-based protein profiling: The serine hydrolases. Proceedings of the National Academy of Sciences, 96(26), 14694–14699.
  • Gillet, L. C., et al. (2008). In-cell Selectivity Profiling of Serine Protease Inhibitors by Activity-based Proteomics. Molecular & Cellular Proteomics, 7(12), 2446-2456.
  • MDPI. (2019).
  • MDPI. (2025). Targeting the Reactive Proteome: Recent Advances in Activity-Based Protein Profiling and Probe Design. International Journal of Molecular Sciences, 26(23), 1-25.
  • Thiele, C., et al. (2016). A highly sensitive protocol for microscopy of alkyne lipids and fluorescently tagged or immunostained proteins. Journal of Lipid Research, 57(11), 2143-2154.
  • He, L., et al. (2025). Deuterium labeling enables proteome-wide turnover kinetics analysis in cell culture. bioRxiv.
  • Wiley Online Library. (2025). Profiling Serine Hydrolases in the Leishmania Host–Pathogen Interactome Using Cell‐Permeable Activity‐Based Fluorophosphonate Probes.
  • Thiele, C., et al. (2016). A highly sensitive protocol for microscopy of alkyne lipids and fluorescently tagged or immunostained proteins. Journal of Lipid Research, 57(11), 2143-2154.
  • Frontiers Media S.A. (2018). Advanced Activity-Based Protein Profiling Application Strategies for Drug Development. Frontiers in Chemistry, 6, 119.
  • Stanford University. (n.d.).
  • ResearchGate. (n.d.). FIG. 4.
  • bioRxiv. (2025). Deuterium labeling enables proteome wide turnover kinetics analysis in cell culture.
  • Verhelst, S. H. L., & van der Stelt, M. (2013).
  • ResearchGate. (n.d.). Evaluation of chemical probes using ABPP approach. Two chemical probes....
  • Interchim. (n.d.). Click Chemistry: new protocol for the labeling and modification of biomolecules. Retrieved from [Link]

  • Thiele, C., et al. (2012). Alkyne lipids as substrates for click chemistry-based in vitro enzymatic assays. Journal of Lipid Research, 53(5), 1010-1019.
  • Wiley-VCH GmbH. (2021). Development of Single‐Molecule Enzyme Activity Assay for Serine Hydrolases Using Activity‐Based Protein Labeling Probes.
  • Elsevier. (2015).
  • ResearchGate. (2015). (PDF) Click chemistry for labeling and detection of biomolecules.
  • American Chemical Society. (2014). Direct Detection of Biotinylated Proteins by Mass Spectrometry. Journal of Proteome Research, 13(9), 4126-4134.
  • National Institutes of Health. (n.d.). Activity-Based Protein Profiling (ABPP) and Click Chemistry (CC)-ABPP by MudPIT Mass Spectrometry.
  • National Center for Biotechnology Information. (2014). Direct detection of biotinylated proteins by mass spectrometry. Journal of Proteome Research, 13(9), 4126-4134.
  • BenchChem. (2025). Dde Biotin-PEG4-alkyne for Activity-Based Protein Profiling (ABPP)
  • Royal Society of Chemistry. (n.d.).
  • Creative Biolabs. (n.d.). Activity based Protein Profiling (Abpp). Retrieved from [Link]

  • Springer Nature. (n.d.). Quantitative analysis of newly synthesized proteins. Retrieved from [Link]

  • Beilstein-Institut. (2013). An improved synthesis of a fluorophosphonate–polyethylene glycol–biotin probe and its use against competitive substrates. Beilstein Journal of Organic Chemistry, 9, 108-114.
  • ResearchGate. (2025). (PDF)
  • Elsevier. (2023). Activity-based protein profiling: A graphical review. TrAC Trends in Analytical Chemistry, 167, 117245.
  • MtoZ Biolabs. (n.d.). Activity Based Protein Profiling ABPP. Retrieved from [Link]

  • Broad Institute. (n.d.). Protocols. Retrieved from [Link]

Sources

Comparative Guide: Chemical Labeling (ABPP) vs. Metabolic Labeling

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of functional proteomics, the distinction between Chemical Labeling (specifically Activity-Based Protein Profiling, or ABPP) and Metabolic Labeling (Biosynthetic Incorporation) is a choice between capturing a functional snapshot versus tracking biosynthetic turnover .

While metabolic labeling (e.g., SILAC, AHA, alkynyl-lipids) is the gold standard for monitoring protein synthesis and degradation in living systems, it suffers from significant limitations in temporal resolution, sample versatility, and functional discrimination.

The verdict: Chemical labeling (ABPP) offers superior utility for drug discovery and functional characterization because it targets the catalytic state of enzymes rather than their abundance, offers minute-scale temporal resolution , and is applicable to complex biological samples (tissues, biopsies, biofluids) where metabolic incorporation is impossible.

Fundamental Mechanisms

To understand the advantages of chemical labeling, we must first distinguish the mechanisms of probe introduction.

Chemical Labeling (Direct ABPP)
  • Mechanism: Utilizes engineered chemical probes consisting of a reactive warhead (targets specific catalytic machinery, e.g., serine hydrolases), a linker , and a reporter (fluorophore/biotin).

  • Application: Exogenous addition to live cells, lysates, or tissue homogenates.

  • Readout: Reports on the fraction of protein that is functionally active.

Metabolic Labeling (Biosynthetic)[1][2]
  • Mechanism: Utilizes structural analogs of natural substrates (e.g., Azidohomoalanine for Methionine, Alkynyl-palmitate for fatty acids).

  • Application: Added to culture media of living, dividing cells. The cell's machinery incorporates the tag during synthesis.[1][2]

  • Readout: Reports on total protein synthesis/turnover or post-translational modification status, regardless of catalytic activity.

Visualizing the Divergence

The following diagram illustrates the workflow differences, highlighting the "Snapshot" capability of chemical labeling versus the "Integration" nature of metabolic labeling.

Labeling_Comparison cluster_Metabolic Metabolic Labeling (Biosynthetic) cluster_Chemical Chemical Labeling (ABPP) M_Input Live Cells Only M_Step1 Media Exchange (-Met, +AHA) M_Input->M_Step1 M_Step2 Incubation (4-24 Hours) M_Step1->M_Step2 Biosynthesis M_Step3 Cell Lysis M_Step2->M_Step3 M_Step4 Click Chemistry M_Step3->M_Step4 Analysis Mass Spec or Fluorescence Scan M_Step4->Analysis C_Input Live Cells, Tissues, or Lysates C_Step1 Add Probe (Warhead) C_Input->C_Step1 C_Step2 Reaction (10-60 Mins) C_Step1->C_Step2 Covalent Modification C_Step3 Click Chemistry (if 2-step) C_Step2->C_Step3 C_Step3->Analysis

Figure 1: Workflow comparison. Note the requirement for biosynthesis and long incubation in metabolic labeling (Red) versus the rapid, direct application in chemical labeling (Blue).

Critical Comparison: Why Choose Chemical Labeling?

A. Sample Versatility (The "Biopsy Barrier")

This is the most decisive advantage. Metabolic labeling requires metabolically active, protein-synthesizing machinery .

  • Metabolic Limitation: You cannot metabolically label a frozen tumor biopsy, blood plasma, or a tissue slice effectively without culturing them, which alters their phenotype.

  • Chemical Advantage: ABPP probes rely on simple chemical reactivity. You can take a frozen human brain sample, homogenize it, add the probe, and get a readout of enzyme activity immediately. This makes chemical labeling the only viable option for clinical tissue profiling .

B. Temporal Resolution (Kinetics)
  • Metabolic Limitation: Incorporation takes hours to days. It provides an integral of events over that time. If a signaling pathway spikes kinase activity for 5 minutes, metabolic labeling will miss it (or dilute the signal with background synthesis).

  • Chemical Advantage: Chemical labeling is a pulse . You can treat cells with a drug, wait 5 minutes, lyse, and label. This captures the exact state of the proteome at

    
     min.
    
C. Functional Selectivity (Signal-to-Noise)
  • Metabolic Limitation: Labels all newly synthesized copies of a protein. It cannot distinguish between a zymogen (inactive precursor) and the active enzyme.

  • Chemical Advantage: Mechanism-based probes only react with the active catalytic site .

    • Example: In a study of Caspases, metabolic labeling would show total Caspase-3 levels. Chemical labeling (using an electrophilic trap) would only show cleaved, active Caspase-3, which is the biologically relevant species in apoptosis.

Comparative Data Summary
FeatureChemical Labeling (ABPP)Metabolic Labeling (e.g., AHA/SILAC)
Target Active Enzymes (Functional)Total/Newly Synthesized Protein
Sample Requirement Lysates, Tissues, Fluids, Live CellsLive, Dividing Cells (Culture)
Labeling Time 10–60 Minutes4–24 Hours (Biosynthesis dependent)
Toxicity Minimal (Post-lysis) or Acute (Live)High (Analogs can perturb metabolism)
Clinical Utility High (Direct tissue profiling)Low (Requires ex vivo culture)
Mechanism Covalent Active-Site BindingTranslational Incorporation

Experimental Protocol: Gel-Based ABPP

A self-validating workflow for profiling Serine Hydrolases in tissue lysates.

Objective: Compare enzyme activity profiles between Healthy and Diseased tissue using a Fluorophosphonate (FP) probe.

Reagents
  • Lysis Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM NaCl, 1% Triton X-100. Note: Do NOT use protease inhibitors that target the enzyme class you are profiling (e.g., no PMSF for serine hydrolase ABPP).

  • Probe: FP-Rhodamine (100x stock in DMSO).

  • Control: Heat-inactivated lysate (boil 5 min).

Step-by-Step Methodology
  • Tissue Lysis & Normalization

    • Homogenize tissue in Lysis Buffer on ice.

    • Centrifuge (14,000 x g, 10 min, 4°C) to remove debris.

    • Validation Step: Perform BCA assay to normalize protein concentration to 1 mg/mL. Why? ABPP is stoichiometric; unequal protein loading leads to false differential activity data.

  • Chemical Labeling Reaction

    • Aliquot 50 µL of lysate (50 µg protein) into tubes.

    • Control: Boil one aliquot for 5 min (denatures enzymes) to validate probe specificity.

    • Add FP-Rhodamine (Final conc: 1–2 µM).

    • Incubate at room temperature for 30 minutes .

    • Insight: 30 minutes is the "Goldilocks" zone—sufficient for covalent bond formation with active sites, but short enough to minimize non-specific hydrophobic binding.

  • Quenching & Denaturation

    • Add 4x SDS-PAGE Loading Buffer (reducing).

    • Boil samples for 5 minutes.

    • Causality: Boiling disrupts the tertiary structure, ensuring migration is based on MW, but the covalent probe-enzyme bond remains intact.

  • Readout

    • Resolve on 10% SDS-PAGE gel.

    • Scan on a fluorescent gel scanner (e.g., ChemiDoc).

    • Expectation: Distinct bands in the experimental lane; absence of bands in the heat-inactivated control.

Mechanistic Visualization: The "Warhead" Advantage

The following diagram details why chemical labeling is specific to activity. The probe mimics the substrate, forming a transition state analog that permanently traps the nucleophile.

Mechanism Enzyme Active Enzyme (Serine Nucleophile) Complex Michaelis Complex (Recognition) Enzyme->Complex Probe Binding Inactive Inactive/Zymogen (Sterically Blocked) NoReaction No Reaction (Probe bounces off) Inactive->NoReaction Active Site Inaccessible Probe ABPP Probe (Warhead-Linker-Tag) Probe->Complex Probe->NoReaction Covalent Covalent Adduct (Permanently Labeled) Complex->Covalent Nucleophilic Attack (Warhead Reacts)

Figure 2: Mechanism of Action. Chemical probes (Yellow) require an accessible, catalytically competent active site (Green) to react. Inactive enzymes (Red) are ignored, unlike in metabolic labeling where both would be tagged.

References

  • Cravatt, B. F., Wright, A. T., & Kozarich, J. W. (2008). Activity-based protein profiling: from enzyme chemistry to proteomic chemistry. Annual Review of Biochemistry.

  • Speers, A. E., & Cravatt, B. F. (2004). Profiling enzyme activities in vivo using click chemistry methods. Chemistry & Biology.

  • Sadler, J. C., & Wright, A. T. (2015). Activity-based protein profiling of microbes. Current Opinion in Chemical Biology.

  • Bogyo, M. (2010). Activity-based probes for the proteomic profiling of proteases. Current Opinion in Chemical Biology.

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Safety Operating Guide

Personal protective equipment for handling FP-Biotin-d4

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Hazard Identification

FP-Biotin-d4 is a specialized Activity-Based Probe (ABP) designed for the proteomic profiling of serine hydrolases. While the deuterium isotope (d4) facilitates quantitative mass spectrometry (isoTOP-ABPP), the safety profile is dictated by the Fluorophosphonate (FP) warhead.

The Core Hazard: The FP moiety is an electrophilic "warhead" that mimics the mechanism of organophosphate nerve agents (e.g., DFP, Sarin). It irreversibly phosphorylates the active site serine of enzymes. While research quantities are small, the high reactivity and potential for skin absorption necessitate a "Zero-Contact" policy.

Mechanism of Action & Risk[1][2][3]
  • Target: Serine Hydrolases (proteases, lipases, esterases).[1][2]

  • Reaction: Nucleophilic attack by the enzyme's active serine on the phosphorus atom of the FP group, releasing fluoride and forming a stable covalent bond.

  • Toxicology Proxy: Treat with the same rigor as Diisopropyl fluorophosphate (DFP) .

Personal Protective Equipment (PPE) Matrix

The following PPE standards are non-negotiable for handling this compound in neat (powder) or concentrated solution forms.

Body AreaRecommended BarrierScientific Rationale
Hand Protection Double Nitrile Gloves (Min 5 mil thickness each)Permeation Resistance: Organophosphates can permeate latex. Nitrile offers superior resistance.[3][4] Double gloving provides a "breakthrough buffer" and allows the outer glove to be shed immediately upon contamination without exposing skin.
Respiratory Fume Hood (Certified) Vapor Control: While FP-Biotin is less volatile than DFP, aerosols generated during pipetting are a critical inhalation risk. N95s are insufficient for organic vapors.
Eye/Face Chemical Splash Goggles Mucosal Defense: Standard safety glasses have gaps.[5] Goggles seal the orbital area against splashes, which is critical as organophosphates absorb rapidly through mucous membranes.
Body Buttoned Lab Coat + Tyvek Sleeves Coverage: Exposed wrists are a common failure point. Tyvek sleeves bridge the gap between the glove cuff and the lab coat.
Diagram 1: Barrier Defense Logic

This logic flow illustrates the hierarchy of controls required before opening the vial.

PPE_Logic Hazard Hazard: FP-Warhead (Serine Phosphorylation) Route_Skin Route: Dermal Absorption Hazard->Route_Skin Route_Inhale Route: Aerosol/Vapor Hazard->Route_Inhale Control_Gloves Control: Double Nitrile (Breakthrough > 480m) Route_Skin->Control_Gloves Control_Hood Control: Fume Hood (100 fpm face velocity) Route_Inhale->Control_Hood Safe_Ops Operational Safety Achieved Control_Gloves->Safe_Ops Control_Hood->Safe_Ops

Caption: Hierarchy of defense against this compound exposure pathways.

Operational Protocol: From Vial to Experiment

This protocol minimizes exposure frequency by emphasizing immediate solubilization and aliquoting.

Phase A: Preparation (The "Red Zone")
  • Designate a Work Area: Clear a specific section of the fume hood. Lay down a plastic-backed absorbent pad (benchkote) to capture micro-spills. This is your "Hot Zone."

  • Solvent Prep: Use anhydrous DMSO (Dimethyl Sulfoxide). Note: DMSO permeates skin rapidly and can carry the FP-probe with it. This increases the systemic toxicity risk.

Phase B: Solubilization & Aliquoting

Goal: Create single-use aliquots to prevent freeze-thaw cycles (hydrolysis risk) and repeated handling (safety risk).

  • Vial Opening: Open the manufacturer's vial only inside the fume hood.

  • Dissolution: Add DMSO to achieve a 500 µM or 1 mM stock solution . Pipette gently up and down to mix. Do not vortex (creates aerosols).

  • Aliquoting: Immediately dispense small volumes (e.g., 10–20 µL) into screw-cap microcentrifuge tubes.

    • Why Screw-Cap? Snap-caps can pop open during thawing or heating, creating aerosols.

  • Storage: Store at -80°C.

Phase C: The Labeling Reaction
  • Thawing: Thaw one aliquot at room temperature inside the hood.

  • Incubation: Add probe to proteome (lysate/cells). Standard concentration is 1–10 µM.

  • Quenching the Experiment: The reaction is typically stopped by adding SDS-PAGE loading buffer and boiling, or by protein precipitation (Acetone/TCA).

    • Safety Note: Boiling does not necessarily destroy the FP warhead immediately; it denatures the enzymes. Treat boiled samples as potentially hazardous until diluted/disposed.

Decontamination & Disposal[1][2][3]

Unlike biologicals, autoclaving is not the primary disposal method. You must chemically inactivate the FP warhead.

Chemical Inactivation (Quenching)

The Fluorophosphonate bond is susceptible to hydrolysis at high pH.

  • Reagent: 1N NaOH (Sodium Hydroxide) or 10% Bleach (Sodium Hypochlorite).

  • Procedure:

    • Collect all tips, empty vials, and waste solvent in a dedicated beaker inside the hood.

    • Cover waste with 1N NaOH or Bleach.

    • Allow to sit for 24 hours to ensure complete hydrolysis of the P-F bond.

    • Verify pH is basic (>10).

    • Dispose of as Chemical Waste (not biohazard), labeled "Deactivated Organophosphates."

Diagram 2: Safe Handling Workflow

This workflow ensures containment from storage to disposal.

Workflow Storage Storage (-80°C) Thaw Thaw (Fume Hood) Storage->Thaw Reaction Labeling Reaction (1-10 µM) Thaw->Reaction Quench_Exp Stop Exp: SDS Boil / TCA Reaction->Quench_Exp Waste Liquid Waste Quench_Exp->Waste Excess Probe Decon Decon: 1N NaOH (24 Hours) Waste->Decon Final_Disp EHS Chemical Disposal Decon->Final_Disp

Caption: Operational workflow emphasizing the chemical decontamination step prior to final disposal.

Emergency Response

In case of Skin Exposure:

  • Remove: Immediately peel off contaminated gloves/clothing. Do not pull contaminated material over the face.

  • Wash: Rinse skin with copious amounts of soap and water for 15 minutes. Do not use ethanol (it enhances absorption).

  • Report: Seek medical attention. Inform them of potential "Organophosphate-like exposure."

In case of Eye Exposure:

  • Flush: Use emergency eyewash station for 15 minutes, holding eyelids open.

References

  • Cravatt, B. F., et al. (2008).[6] Activity-Based Protein Profiling (ABPP) and Click Chemistry (CC)-ABPP by MudPIT Mass Spectrometry. Current Protocols in Chemical Biology.

  • Thermo Fisher Scientific . (2011). ActivX™ Serine Hydrolase Probes User Guide.

  • National Institutes of Health (NIH) . Changes in chemical permeation of disposable latex, nitrile, and vinyl gloves exposed to simulated movement.[7][8]

  • Stanford University EHS. General Safety Guidelines for Handling Organophosphates. (General Reference for Class Hazard).

Sources

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